ITMN 4077
Description
Properties
IUPAC Name |
tert-butyl N-[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-18-hydroxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N4O8S/c1-25(2,3)38-24(35)27-19-10-8-6-4-5-7-9-16-14-26(16,23(34)29-39(36,37)18-11-12-18)28-21(32)20-13-17(31)15-30(20)22(19)33/h7,9,16-20,31H,4-6,8,10-15H2,1-3H3,(H,27,35)(H,28,32)(H,29,34)/b9-7-/t16-,17-,19+,20+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGKXZHTCMUVEE-JXUUZEIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)O)C(=O)NS(=O)(=O)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCCC/C=C\[C@@H]2C[C@]2(NC(=O)[C@@H]3C[C@H](CN3C1=O)O)C(=O)NS(=O)(=O)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N4O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of ITMN-4077 (Danoprevir): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ITMN-4077, more commonly known as danoprevir (formerly ITMN-191/R7227), is a potent, orally bioavailable, macrocyclic peptidomimetic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 3/4A (NS3/4A) serine protease.[1][2] This enzyme is crucial for viral replication, making it a prime target for antiviral therapies.[3] This technical guide provides a comprehensive overview of the mechanism of action of danoprevir, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of HCV NS3/4A Protease
The primary mechanism of action of danoprevir is the direct inhibition of the HCV NS3/4A protease. The NS3 protein possesses a serine protease domain at its N-terminus, which requires the viral non-structural protein 4A (NS4A) as a cofactor for its enzymatic activity.[4] This NS3/4A protease complex is responsible for the post-translational cleavage of the HCV polyprotein at four specific sites (NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B), yielding mature non-structural proteins that are essential for the formation of the viral replication complex.[5]
Danoprevir binds to the active site of the NS3/4A protease with high affinity, blocking its proteolytic activity.[2] This inhibition prevents the processing of the viral polyprotein, thereby disrupting the HCV life cycle and suppressing viral replication.[6]
Quantitative Data on Inhibitory Activity
The potency of danoprevir has been evaluated against various HCV genotypes and resistant variants using both biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of Danoprevir against HCV NS3/4A Protease
| HCV Genotype/Isolate | Assay Type | Parameter | Value (nM) |
| Genotype 1 (reference) | Enzymatic | IC50 | 0.29[7] |
| Genotype 1a | Enzymatic | IC50 | 0.2 - 0.4[8] |
| Genotype 1b | Enzymatic | IC50 | 0.2 - 0.4[8] |
| Genotype 1b (replicon) | Cell-based | EC50 | 1.8[7] |
| Genotype 2b | Enzymatic | IC50 | 1.6[8] |
| Genotype 3a | Enzymatic | IC50 | 3.5[8] |
| Genotype 4 | Enzymatic | IC50 | 0.2 - 0.4[8] |
| Genotype 5 | Enzymatic | IC50 | 0.2 - 0.4[8] |
| Genotype 6 | Enzymatic | IC50 | 0.2 - 0.4[8] |
Table 2: Antiviral Activity of Danoprevir against Resistant Variants
| NS3 Mutation | Fold Increase in EC50 |
| V36M | No significant change[7] |
| R155K | 62-fold[7] |
| V170A | No significant change[7] |
Table 3: Clinical Efficacy of Danoprevir-based Regimens
| Patient Population | Treatment Regimen | Efficacy Endpoint | Result |
| Treatment-naïve, non-cirrhotic, HCV Genotype 1b | Danoprevir/ritonavir + Peginterferon alfa-2a + Ribavirin (12 weeks) | SVR12 | 97.1%[1] |
| Treatment-naïve, HCV Genotype 1 | Danoprevir monotherapy (200 mg q8h, 14 days) | Maximal HCV RNA reduction | -3.9 log10 IU/mL[9] |
| Prior null responders, HCV Genotype 1b | Danoprevir/ritonavir + Peginterferon alfa-2a + Ribavirin (12 weeks) | SVR24 | 88%[5] |
Experimental Protocols
Biochemical Assay: FRET-based NS3/4A Protease Inhibition Assay
This assay quantifies the in vitro inhibitory activity of danoprevir against the purified HCV NS3/4A protease.
-
Principle: A synthetic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair is used. Cleavage of the substrate by the NS3/4A protease separates the FRET pair, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
-
Materials:
-
Purified recombinant HCV NS3/4A protease (e.g., K2040 enzyme at 50 pM).[7]
-
NS4A peptide (25 µM).[7]
-
FRET substrate: Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]-AS-Cys(5-FAMsp)-NH2 (0.5 µM).[7]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 15% (v/v) glycerol, 10 mM dithiothreitol.[7]
-
Danoprevir (serially diluted).
-
96-well black plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Set up reactions in 96-well plates.
-
Add assay buffer, NS4A peptide, and FRET substrate to each well.
-
Add serially diluted danoprevir to the test wells. Include control wells with no inhibitor and no enzyme.
-
Initiate the reaction by adding the NS3/4A protease.
-
Monitor the increase in fluorescence over time (e.g., for up to 1 hour) using a fluorescence plate reader.[7]
-
Calculate the initial reaction rates from the linear phase of the reaction.
-
Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic function.[7]
-
Cell-based Assay: HCV Replicon Assay
This assay measures the antiviral activity of danoprevir in a cellular context.
-
Principle: Human hepatoma cells (Huh-7) are engineered to contain a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase) or a selectable marker. The level of replicon RNA or reporter gene expression is a measure of viral replication.
-
Materials:
-
Huh-7 cells harboring an HCV genotype 1b subgenomic replicon (e.g., K2040 replicon).[7]
-
Cell culture medium and reagents.
-
Danoprevir (serially diluted).
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR).
-
Primers for HCV replicon RNA: 5'-CACTCCCCTGTGAGGAACTACTG-3' (forward) and 5'-AGGCTGCACGACACTCATACT-3' (reverse).[7]
-
Probe: 5'-6-FAM-CTTCACGCAGAAAGCGTCTAGCCATGG-MGBNFQ-3'.[7]
-
-
Procedure:
-
Plate the Huh-7 replicon cells in 96-well plates.
-
After 24 hours, add serially diluted danoprevir to the cells.
-
Incubate for 48 hours.[7]
-
Extract total intracellular RNA.
-
Quantify the level of HCV replicon RNA using qRT-PCR.
-
Normalize the replicon RNA levels to a housekeeping gene.
-
Determine the EC50 value by fitting the dose-response curve.[7]
-
Clinical Trial: Multiple Ascending Dose (MAD) Study
This type of study evaluates the safety, pharmacokinetics, and antiviral activity of a new drug in humans.
-
Design: A randomized, placebo-controlled, double-blind study in patients with chronic HCV genotype 1 infection.[9]
-
Cohorts: Patients are enrolled in sequential cohorts, with each cohort receiving a higher dose of the drug than the previous one. For example, cohorts could receive 100 mg q12h, 100 mg q8h, 200 mg q12h, and 200 mg q8h of danoprevir.[9]
-
Duration: Treatment is administered for a defined period, such as 14 days.[9]
-
Endpoints:
-
Primary: Safety and tolerability (monitoring adverse events and laboratory abnormalities).
-
Secondary: Pharmacokinetics (measuring drug concentrations in plasma over time) and antiviral activity (quantifying changes in plasma HCV RNA levels).
-
-
Procedure:
-
Screen and enroll eligible patients.
-
Randomize patients to receive either danoprevir or a placebo.
-
Administer the assigned treatment for the specified duration.
-
Collect blood samples at predefined time points for pharmacokinetic and virologic analysis.
-
Monitor patients for any adverse events.
-
Analyze the data to assess the drug's safety profile, how it is absorbed, distributed, metabolized, and excreted, and its effect on viral load.
-
Visualizations
Caption: HCV Replication Pathway and Inhibition by ITMN-4077.
Caption: Workflow for FRET-based NS3/4A Protease Inhibition Assay.
Caption: Workflow for a Multiple Ascending Dose (MAD) Clinical Study.
References
- 1. dovepress.com [dovepress.com]
- 2. Danoprevir, a small-molecule NS3/4A protease inhibitor for the potential oral treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A pharmacokinetic/viral kinetic model to evaluate the treatment effectiveness of danoprevir against chronic HCV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of low-dose ritonavir on danoprevir pharmacokinetics: results of computer-based simulations and a clinical drug-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Danoprevir-Ritonavir plus Peginterferon Alfa-2a–Ribavirin in Hepatitis C Virus Genotype 1 Prior Null Responders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First clinical study using HCV protease inhibitor danoprevir to treat COVID-19 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Treatment of chronic hepatitis C patients with the NS3/4A protease inhibitor danoprevir (ITMN-191/RG7227) leads to robust reductions in viral RNA: a phase 1b multiple ascending dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
ITMN-4077: A Technical Overview of a Macrocyclic HCV NS3/4A Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hepatitis C Virus (HCV) infection remains a significant global health challenge. The viral nonstructural 3/4A (NS3/4A) serine protease is an essential enzyme for HCV replication and a prime target for direct-acting antiviral (DAA) agents. This document provides an in-depth technical guide on ITMN-4077, a macrocyclic inhibitor of the HCV NS3 protease. We will explore its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the complex biological pathways and experimental workflows involved. This guide is intended for professionals in the fields of virology, medicinal chemistry, and drug development.
Introduction: The Role of HCV NS3/4A Protease
The Hepatitis C virus produces a single large polyprotein that must be cleaved into individual structural and non-structural (NS) proteins to form a functional replication complex.[1] The HCV NS3/4A serine protease is responsible for four of these critical cleavages, processing the junctions at NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B.[1][2] This proteolytic activity is absolutely essential for viral maturation and replication.[2]
Furthermore, the NS3/4A protease is a key factor in HCV's ability to evade the host's innate immune system. It achieves this by cleaving two crucial adaptor proteins:
-
Mitochondrial Antiviral-Signaling protein (MAVS): This disrupts the RIG-I signaling pathway.[3][4]
-
Toll/IL-1 receptor domain-containing adapter-inducing interferon-β (TRIF): This disrupts the Toll-like receptor 3 (TLR3) pathway.[2][5]
By cleaving MAVS and TRIF, the protease prevents the downstream activation of transcription factors (like IRF3 and NF-κB) that are necessary for the production of type I interferons, which are critical components of the antiviral response.[2][3] Given its dual, essential roles in both viral replication and immune evasion, the NS3/4A protease is a highly validated and attractive target for antiviral drug development.[2]
ITMN-4077: Mechanism of Action
ITMN-4077 is a macrocyclic, non-covalent, competitive inhibitor designed to target the active site of the HCV NS3 protease. Its macrocyclic structure confers conformational rigidity, which is a key feature in the design of potent protease inhibitors, allowing for a precise fit into the shallow substrate-binding groove of the enzyme.[6][7]
By occupying the active site, ITMN-4077 directly blocks the protease's ability to bind and cleave the HCV polyprotein. This inhibition halts the production of mature non-structural proteins, thereby preventing the formation of the viral replication machinery. The inhibition of NS3/4A also preserves the integrity of MAVS and TRIF, potentially restoring the host's innate immune signaling pathways and allowing for an effective antiviral response.[2]
ITMN-4077 is closely related to Danoprevir (formerly ITMN-191/R7227), a more advanced and potent macrocyclic NS3/4A inhibitor that has undergone extensive clinical investigation.[2]
Quantitative Data: Inhibitory Potency
The efficacy of an inhibitor is quantified by several key parameters, including IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), and Ki (inhibition constant).[8][9] The table below summarizes the available quantitative data for ITMN-4077 and provides data for other relevant NS3/4A inhibitors for comparison.
| Compound | Target | Assay Type | Value | Genotype | Reference |
| ITMN-4077 | HCV NS3 Protease | Cell-based Replicon | EC50: 2131 nM | Not Specified | [10][11][12] |
| Danoprevir (ITMN-191) | HCV NS3/4A Protease | Clinical Study (14-day monotherapy) | Viral Load Decrease: up to 3.9 log10 | Genotype 1 | [2] |
| Grazoprevir | HCV NS3/4A Protease | Enzymatic Assay | Ki: 0.01 nM | Genotype 1b | [11] |
| Simeprevir | HCV NS3/4A Protease | Enzymatic Assay | Ki: 0.36 nM | Not Specified | [11] |
| Voxilaprevir | HCV NS3/4A Protease | Enzymatic Assay | Ki: 0.038 nM | Genotype 1b | [11] |
Key Experimental Protocols
The evaluation of HCV NS3/4A protease inhibitors like ITMN-4077 relies on standardized in vitro enzymatic assays and cell-based viral replication systems.
In Vitro HCV NS3/4A Protease Activity Assay (FRET-based)
This assay quantifies the enzymatic activity of recombinant NS3/4A protease and measures the potency of inhibitors.
Objective: To determine the IC50 value of an inhibitor against purified NS3/4A protease.
Materials:
-
Recombinant full-length NS3/4A protease complex.
-
FRET (Förster Resonance Energy Transfer) peptide substrate containing a fluorophore and a quencher separated by the NS3/4A cleavage sequence.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucoside.
-
Test compound (e.g., ITMN-4077) dissolved in DMSO.
-
96-well microplate (black, flat-bottom).
-
Fluorescence plate reader.
Methodology:
-
Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations. Further dilute these into the assay buffer.
-
Reaction Mixture: In each well of the microplate, add the test compound at its final desired concentration.
-
Enzyme Addition: Add the recombinant NS3/4A protease to each well (except for no-enzyme controls). Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the FRET peptide substrate to all wells to initiate the enzymatic reaction.
-
Signal Detection: Immediately begin monitoring the increase in fluorescence signal over time using a plate reader (e.g., excitation at 340 nm, emission at 490 nm). The cleavage of the substrate separates the fluorophore from the quencher, resulting in a detectable signal.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Normalize the data using positive controls (enzyme + substrate, no inhibitor) and negative controls (substrate only, no enzyme).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[13]
-
Cell-Based HCV Replicon Assay
This assay measures the ability of a compound to inhibit HCV RNA replication within human liver cells.[7]
Objective: To determine the EC50 value of an inhibitor in a cellular context.
Materials:
-
Huh-7 (human hepatoma) cells stably harboring a subgenomic HCV replicon (e.g., containing a luciferase or neomycin resistance gene).
-
Cell Culture Medium: DMEM supplemented with 10% FBS, non-essential amino acids, and G418 (for selection).
-
Test compound (e.g., ITMN-4077) dissolved in DMSO.
-
96-well cell culture plates.
-
Reagents for quantifying HCV replication (e.g., Luciferase Assay System if using a luciferase replicon).
Methodology:
-
Cell Plating: Seed the Huh-7 replicon cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a CO2 incubator to allow for HCV replication and compound activity.
-
Quantification of Replication:
-
If using a luciferase-based replicon, lyse the cells and measure the luciferase activity according to the manufacturer's protocol. Luminescence is directly proportional to the level of HCV RNA replication.
-
Alternatively, RNA can be extracted and quantified using RT-qPCR.
-
-
Cytotoxicity Assay (Parallel Plate): In parallel, treat a separate plate of the same cells with the same compound concentrations and perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to assess the compound's effect on cell viability.
-
Data Analysis:
-
Normalize the replicon signal (e.g., luciferase activity) to the cell viability data.
-
Plot the percentage of inhibition of replication against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to calculate the EC50 (the concentration at which replication is inhibited by 50%).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Resistance to NS3/4A Protease Inhibitors
A significant challenge in the development of direct-acting antivirals is the potential for the virus to develop resistance. For NS3/4A protease inhibitors, resistance-associated substitutions (RASs) can emerge under selective pressure. These mutations often occur in or near the enzyme's active site, reducing the binding affinity of the inhibitor. Key amino acid positions associated with resistance include Q41, Q80, R155, A156, and D168.[4][14] For example, mutations at the D168 position can significantly decrease the susceptibility to many peptidomimetic inhibitors.[14] The development of next-generation inhibitors often focuses on maintaining potency against common RASs.
Conclusion
ITMN-4077 represents an important scaffold in the development of macrocyclic inhibitors against the HCV NS3/4A protease. By effectively blocking the dual functions of this critical viral enzyme—polyprotein processing and immune evasion—it demonstrates a valid and potent mechanism for antiviral activity. While more advanced compounds like Danoprevir have since progressed further, the foundational research on molecules like ITMN-4077 has been instrumental in shaping the landscape of modern HCV therapy. The technical protocols and pathway analyses presented here provide a framework for the continued research and development of novel protease inhibitors for HCV and other viral diseases.
References
- 1. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. open.metu.edu.tr [open.metu.edu.tr]
- 5. Immune evasion by hepatitis C virus NS3/4A protease-mediated cleavage of the Toll-like receptor 3 adaptor protein TRIF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HCV Protease | BioChemPartner [biochempartner.com]
- 7. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
- 8. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
The Biological Activity of Danoprevir (ITMN-191): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Danoprevir (formerly known as ITMN-191 or R7227) is a potent, orally bioavailable, second-generation peptidomimetic macrocyclic inhibitor of the hepatitis C virus (HCV) NS3/4A protease. This document provides an in-depth overview of the biological activity of Danoprevir, detailing its mechanism of action, antiviral potency, resistance profile, and the experimental methodologies used for its characterization.
Mechanism of Action
Danoprevir exerts its antiviral effect by targeting and inhibiting the HCV NS3/4A serine protease, a key enzyme essential for viral replication. The NS3 protease, in complex with its cofactor NS4A, is responsible for the post-translational cleavage of the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B). By non-covalently binding to the active site of the NS3/4A protease, Danoprevir blocks this proteolytic activity, thereby preventing the formation of the viral replication complex and ultimately suppressing HCV replication. Preclinical data have demonstrated that Danoprevir binds with high affinity to the HCV NS3 protease and exhibits a slow dissociation rate, which contributes to its potent antiviral activity.
Figure 1: Mechanism of Action of Danoprevir in Inhibiting HCV Replication.
In Vitro Antiviral Activity
Danoprevir has demonstrated potent antiviral activity against a range of HCV genotypes in various in vitro assays, including enzymatic assays and cell-based replicon systems.
Enzymatic Assays
The inhibitory activity of Danoprevir against the HCV NS3/4A protease is typically quantified by determining its half-maximal inhibitory concentration (IC50).
Table 1: In Vitro Enzymatic Activity of Danoprevir against HCV NS3/4A Protease
| HCV Genotype | IC50 (nM) | Reference(s) |
| 1a | 0.2 - 0.4 | |
| 1b | 0.2 - 0.4 | |
| 2b | 1.6 | |
| 3a | 3.5 | |
| 4 | 0.2 - 0.4 | |
| 5 | 0.2 - 0.4 | |
| 6 | 0.2 - 0.4 |
Cell-Based Replicon Assays
The antiviral efficacy of Danoprevir in a cellular context is measured by its half-maximal effective concentration (EC50) in HCV replicon systems. These systems utilize human hepatoma cell lines (e.g., Huh-7) that harbor self-replicating HCV RNA molecules.
Table 2: Antiviral Activity of Danoprevir in HCV Replicon Assays
| HCV Genotype | Replicon System | EC50 (nM) | Reference(s) |
| 1b | Subgenomic Replicon | 1.6 | |
| 1b | Patient-derived Replicon | 1.8 | |
| 1, 4, 6 | Chimeric Recombinant Virus | 2 - 3 | |
| 2, 3, 5 | Chimeric Recombinant Virus | 280 - 750 |
In Vivo Efficacy
Clinical trials have demonstrated the potent antiviral activity of Danoprevir in patients with chronic HCV infection, leading to significant reductions in viral load and high rates of sustained virologic response (SVR).
Table 3: Clinical Efficacy of Danoprevir-Based Regimens
| Study Population | Regimen | Duration | SVR12 Rate | Reference(s) |
| Treatment-naïve, non-cirrhotic, GT1b | Danoprevir/r + PegIFNα-2a + RBV | 12 weeks | 97.1% | |
| Treatment-naïve, non-cirrhotic, GT1 | Danoprevir/r + Ravidasvir + RBV | 12 weeks | 99% | |
| Prior null responders, GT1b | Danoprevir/r + PegIFNα-2a + RBV | 12 weeks | 88% | |
| Prior null responders, GT1a | Danoprevir/r + PegIFNα-2a + RBV | 12 weeks | 25% | |
| GT 1, 2, 3, or 6, with or without cirrhosis | Danoprevir/r + Sofosbuvir ± RBV | 12 weeks | 100% |
GT: Genotype; Danoprevir/r: Danoprevir boosted with ritonavir; PegIFNα-2a: Peginterferon alfa-2a; RBV: Ribavirin; SVR12: Sustained Virologic Response at 12 weeks post-treatment.
A phase 1b study of Danoprevir in combination with pegylated interferon α-2a and ribavirin showed a median change in HCV RNA from baseline to the end of treatment ranging from -4.7 to -5.7 log10 IU/mL across different dosing cohorts. Another study combining Danoprevir with the nucleoside polymerase inhibitor RG7128 resulted in a median HCV RNA reduction of -3.7 to -5.2 log10 IU/mL after 13 days.
Resistance Profile
As with other direct-acting antiviral agents, treatment with Danoprevir can lead to the selection of resistant viral variants. Amino acid substitutions in the NS3 protease can reduce the susceptibility of the virus to the drug.
Table 4: Key Resistance-Associated Substitutions (RASs) for Danoprevir
| NS3 Position | Substitution(s) | Fold-change in EC50 | HCV Genotype(s) | Reference(s) |
| R155 | K | >62 | 1a, 1b | |
| D168 | A, E, H, N, T, V | Variable | 1a, 1b | |
| Q80 | K, R | Variable | 1a | |
| Y56 | H | Reported in vitro | Not specified |
The R155K substitution is a key resistance mutation that has been observed in patients experiencing virologic breakthrough during Danoprevir therapy. The prevalence and impact of specific RASs can vary depending on the HCV subtype.
Experimental Protocols
NS3/4A Protease Inhibition Assay (FRET-based)
This assay measures the ability of Danoprevir to inhibit the enzymatic activity of purified HCV NS3/4A protease.
Methodology:
-
Reagents and Materials:
-
Recombinant purified HCV NS3/4A protease.
-
Fluorescence Resonance Energy Transfer (FRET) substrate peptide.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM DTT, 15% glycerol).
-
Danoprevir (or other test compounds) serially diluted in DMSO.
-
Microplate reader capable of fluorescence detection.
-
-
Procedure:
-
Dispense the assay buffer into the wells of a microplate.
-
Add serial dilutions of Danoprevir to the wells.
-
Add the NS3/4A protease to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate.
-
Monitor the increase in fluorescence over time using a microplate reader. The cleavage of the FRET substrate by the protease separates a fluorophore from a quencher, resulting in an increase in fluorescence.
-
Calculate the initial reaction rates from the linear phase of the fluorescence signal.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Danoprevir concentration and fitting the data to a sigmoidal dose-response curve.
-
Figure 2: Workflow for a FRET-based NS3/4A Protease Inhibition Assay.
HCV Replicon Assay
This cell-based assay evaluates the antiviral activity of Danoprevir on HCV RNA replication within human liver cells.
Methodology:
-
Cell Culture and Reagents:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., encoding a luciferase reporter gene).
-
Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and a selection agent like G418).
-
Danoprevir (or other test compounds) serially diluted in DMSO.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Plate the HCV replicon-containing Huh-7 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Danoprevir. Include appropriate controls (e.g., vehicle control, positive control inhibitor).
-
Incubate the cells for a specified period (e.g., 48-72 hours) to allow for HCV replication and the effect of the compound to manifest.
-
Lyse the cells and measure the luciferase activity using a luminometer. The luciferase signal is proportional to the level of HCV replicon RNA.
-
Alternatively, total cellular RNA can be extracted, and HCV RNA levels can be quantified using RT-qPCR.
-
Determine the EC50 value by plotting the percentage of inhibition of luciferase activity (or HCV RNA levels) against the logarithm of the Danoprevir concentration and fitting the data to a dose-response curve. A cytotoxicity assay should be run in parallel to ensure the observed antiviral effect is not due to cellular toxicity.
-
Figure 3: Workflow for an HCV Replicon Assay.
Resistance Mutation Analysis
This involves selecting for and characterizing Danoprevir-resistant HCV variants.
Methodology:
-
In Vitro Selection:
-
Culture HCV replicon cells in the presence of sub-optimal concentrations of Danoprevir.
-
Gradually increase the concentration of Danoprevir over several passages to select for resistant cell populations.
-
Isolate individual resistant colonies.
-
-
Genotypic Analysis:
-
Extract total RNA from the resistant cell colonies.
-
Amplify the HCV NS3 region using RT-PCR.
-
Sequence the PCR products to identify amino acid substitutions compared to the wild-type sequence.
-
-
Phenotypic Analysis:
-
Introduce the identified mutations into a wild-type replicon construct using site-directed mutagenesis.
-
Perform replicon assays with the mutant constructs to determine the fold-change in EC50 for Danoprevir compared to the wild-type, confirming the resistance phenotype.
-
Conclusion
Danoprevir is a highly potent inhibitor of the HCV NS3/4A protease with demonstrated efficacy against a range of HCV genotypes, particularly genotype 1. Its biological activity has been extensively characterized through a variety of in vitro and in vivo studies. While resistance can emerge, the understanding of its resistance profile aids in the development of effective combination therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel anti-HCV agents.
An In-depth Technical Guide to ITMN 4077: A Macrocyclic HCV NS3/4A Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ITMN 4077 is a potent, macrocyclic inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease, an enzyme essential for viral replication and a key target for antiviral therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed information on its mechanism of action, including its role in disrupting the HCV life cycle and counteracting viral immune evasion strategies, is presented. Furthermore, this document outlines generalized experimental protocols for the synthesis and biological evaluation of this class of compounds, supported by visual diagrams to elucidate complex signaling pathways and experimental workflows.
Chemical Structure and Properties
This compound is a complex macrocyclic molecule with the systematic IUPAC name: tert-butyl ((2R,6S,13aS,14aR,16aS,Z)-14a-((cyclopropylsulfonyl)carbamoyl)-2-hydroxy-5,16-dioxo-1,2,3,5,6,7,8,9,10,11,13a,14,14a,15,16,16a-hexadecahydrocyclopropa[e]pyrrolo[1,2-a][1][2]diazacyclopentadecin-6-yl)carbamate.[3] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 790305-05-4 | [3][4][5] |
| Molecular Formula | C₂₆H₄₀N₄O₈S | [3][5] |
| Molecular Weight | 568.69 g/mol | [3] |
| Exact Mass | 568.2567 | [3] |
| Elemental Analysis | C: 54.91%, H: 7.09%, N: 9.85%, O: 22.51%, S: 5.64% | [3] |
| Appearance | Not specified (likely a solid) | |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [4] |
| Storage | Store at -20°C for short-term and -80°C for long-term | [4][6] |
Chemical Structure:
Mechanism of Action and Biological Activity
This compound functions as a potent inhibitor of the HCV NS3/4A protease.[3][6] This viral enzyme is a chymotrypsin-like serine protease crucial for the HCV life cycle. The NS3 protein, which contains the protease domain, forms a stable, non-covalent heterodimer with its cofactor, NS4A. This complex is responsible for cleaving the HCV polyprotein at four specific sites, leading to the maturation of non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are essential for viral replication.[7][8]
By binding to the active site of the NS3/4A protease, this compound blocks this proteolytic activity. This inhibition prevents the processing of the viral polyprotein, thereby halting the formation of the viral replication complex and ultimately suppressing viral propagation.
Furthermore, the HCV NS3/4A protease plays a critical role in the virus's ability to evade the host's innate immune system. The protease achieves this by cleaving key cellular adaptor proteins, namely MAVS (Mitochondrial Antiviral-Signaling protein) and TRIF (TIR-domain-containing adapter-inducing interferon-β).[1][2][7] The cleavage of MAVS and TRIF disrupts the signaling pathways that lead to the production of type I interferons, which are crucial for establishing an antiviral state in the host. By inhibiting the NS3/4A protease, this compound can restore these antiviral signaling pathways.
The biological activity of this compound is highlighted by its effective concentration (EC50) of 2131 nM against the HCV NS3 protease.[3][6]
HCV NS3/4A Protease Signaling Pathway and Inhibition by this compound
The following diagram illustrates the role of HCV NS3/4A in the viral life cycle and host immune evasion, and the mechanism of inhibition by this compound.
Caption: HCV NS3/4A pathway and this compound inhibition.
Experimental Protocols
General Synthesis Workflow for Macrocyclic HCV Protease Inhibitors
The synthesis of complex macrocyclic inhibitors like this compound typically involves a multi-step approach. A convergent synthesis strategy is often employed, where key fragments of the molecule are synthesized separately and then coupled together in the later stages, followed by a macrocyclization step.
Caption: General synthesis workflow for macrocyclic inhibitors.
Methodology:
-
Fragment Synthesis: The synthesis would likely begin with commercially available or readily prepared chiral starting materials to establish the correct stereochemistry. Standard peptide coupling reactions, functional group transformations, and protecting group manipulations would be used to build the linear precursors of the macrocycle.
-
Fragment Coupling: Key fragments are joined using robust coupling reactions, such as amide bond formation (e.g., using HATU or TBTU as coupling agents).[9]
-
Macrocyclization: The crucial ring-closing step can be achieved through various methods. For molecules with olefinic tethers, ring-closing metathesis (RCM) using catalysts like Grubbs' or Zhan's catalyst is a common strategy.[9] Alternatively, macrolactamization can be employed to form a large amide ring.
-
Final Steps: The final steps typically involve the removal of protecting groups under conditions that do not compromise the integrity of the macrocycle, followed by any necessary final modifications.
-
Purification and Characterization: The final compound is purified to a high degree using techniques like High-Performance Liquid Chromatography (HPLC). The structure and purity are confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
HCV NS3/4A Protease Inhibition Assay
A common method to determine the inhibitory activity of compounds like this compound is a fluorescence resonance energy transfer (FRET) based enzymatic assay.
Methodology:
-
Reagents and Materials:
-
Recombinant HCV NS3/4A protease (genotype-specific).
-
A FRET-based peptide substrate containing a fluorophore and a quencher flanking the NS3/4A cleavage site.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with additives like DTT, glycerol, and a detergent).[10]
-
Test compound (this compound) dissolved in DMSO.
-
A suitable multi-well plate (e.g., 96- or 384-well black plates).
-
A fluorescence plate reader.
-
-
Assay Protocol:
-
The test compound is serially diluted in DMSO and then further diluted in the assay buffer to achieve the desired final concentrations.
-
The NS3/4A protease is diluted in the assay buffer to a predetermined concentration.
-
In the wells of the microplate, the enzyme solution is pre-incubated with the test compound (or DMSO for control wells) for a specific period at a controlled temperature to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the FRET substrate.
-
The fluorescence intensity is monitored over time using a plate reader with appropriate excitation and emission wavelengths. As the enzyme cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
The initial reaction rates are calculated from the linear phase of the fluorescence signal progression.
-
-
Data Analysis:
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the control (DMSO) wells.
-
The IC50 (or EC50) value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).
-
Conclusion
This compound is a well-characterized macrocyclic inhibitor of the HCV NS3/4A protease. Its complex chemical structure is designed for potent and specific binding to the enzyme's active site. By inhibiting the proteolytic activity of NS3/4A, this compound effectively blocks viral polyprotein processing, a critical step in the HCV replication cycle. Furthermore, its mechanism of action extends to restoring the host's innate immune response, which is subverted by the virus. The information and generalized protocols provided in this guide serve as a valuable resource for researchers and scientists in the field of antiviral drug discovery and development, facilitating further investigation into this and similar classes of compounds.
References
- 1. pnas.org [pnas.org]
- 2. Immune evasion by hepatitis C virus NS3/4A protease-mediated cleavage of the Toll-like receptor 3 adaptor protein TRIF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Discovery of MK-5172, a Macrocyclic Hepatitis C Virus NS3/4a Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Danoprevir (ITMN-191) in Virology: A Technical Guide
An In-depth Examination of the Mechanism, Efficacy, and Clinical Application of a Potent HCV NS3/4A Protease Inhibitor
This technical guide provides a comprehensive overview of Danoprevir (formerly known as ITMN-191 or R7227), a highly potent, macrocyclic peptidomimetic inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease. Developed for researchers, scientists, and drug development professionals, this document details the compound's mechanism of action, presents key quantitative data on its antiviral activity, outlines relevant experimental protocols, and illustrates the underlying virological pathways and resistance mechanisms.
Core Function and Mechanism of Action
Danoprevir is a direct-acting antiviral (DAA) agent that targets a critical enzyme in the HCV replication cycle. The virus produces its proteins as a single large polyprotein, which must be cleaved into individual functional units. This crucial processing step is mediated in large part by the viral NS3/4A serine protease.[1][2]
Danoprevir is a selective and potent inhibitor of this NS3/4A protease.[3] It binds to the active site of the enzyme with high affinity and a slow dissociation rate, effectively blocking its proteolytic activity.[4][5] By preventing the cleavage of the HCV polyprotein, Danoprevir halts the maturation of viral proteins essential for forming new viral replication complexes, thereby suppressing viral replication.[1][2]
Quantitative Antiviral Potency
The efficacy of Danoprevir has been quantified through various in vitro assays, demonstrating sub-nanomolar to low-nanomolar potency against multiple HCV genotypes.
Table 1: In Vitro Inhibitory and Effective Concentrations of Danoprevir
| Assay Type | Target | Genotype (GT) | IC50 / EC50 (nM) | Reference |
| Enzymatic Assay (IC50) | NS3/4A Protease | GT-1a | 0.2 ± 0.01 | [1] |
| GT-1b | 0.29 ± 0.07 | [1][3] | ||
| GT-2b | 1.6 ± 0.1 | [1] | ||
| GT-3a | 3.5 | [3] | ||
| GT-4, 5, 6 | 0.2 - 0.4 | [3] | ||
| Replicon Assay (EC50) | Subgenomic Replicon | GT-1b | 1.8 | [5] |
| Chimeric Virus Assay (IC50) | Recombinant Virus | GT-1, 4, 6 | 2 - 3 | [3] |
| GT-2, 3, 5 | 280 - 750 | [3] |
IC50 (Half-maximal inhibitory concentration) refers to the concentration of the drug that inhibits 50% of the target enzyme's activity. EC50 (Half-maximal effective concentration) is the concentration that produces 50% of the maximal antiviral effect in a cell-based assay.
Table 2: Clinical Efficacy of Danoprevir-Based Regimens
| Clinical Trial Phase | Patient Population | Treatment Regimen | Key Result (HCV RNA Reduction) | Reference |
| Phase 1b | Genotype 1, Treatment-Naïve | Danoprevir (200mg q8h) Monotherapy for 14 days | -3.9 log10 IU/mL (Median maximal decrease) | [6] |
| Phase 2 (ATLAS Interim) | Genotype 1, Treatment-Naïve | Danoprevir (900mg q12h) + PegIFN/RBV for 12 weeks | 92% of patients achieved undetectable HCV RNA (<15 IU/mL) | [7] |
| Phase 3 | Genotype 1, Non-cirrhotic | Danoprevir/ritonavir + PegIFN/RBV for 12 weeks | 97.1% achieved Sustained Virologic Response (SVR12) | [8] |
PegIFN/RBV: Pegylated Interferon alfa and Ribavirin. SVR12 (Sustained Virologic Response at 12 weeks post-treatment) is considered a virological cure.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Inhibition of HCV Polyprotein Processing
The following diagram illustrates the HCV replication cycle within a hepatocyte and the specific point of intervention by Danoprevir.
References
- 1. Danoprevir for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Understanding the drug resistance mechanism of hepatitis C virus NS3/4A to ITMN-191 due to R155K, A156V, D168A/E mutations: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Treatment of chronic hepatitis C patients with the NS3/4A protease inhibitor danoprevir (ITMN-191/RG7227) leads to robust reductions in viral RNA: A phase 1b multiple ascending dose study [natap.org]
- 7. Gastro-Hep News - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First clinical study using HCV protease inhibitor danoprevir to treat COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Case of ITMN 4077: A Search for a Development History
A comprehensive search for the discovery and development history of a compound designated "ITMN 4077" has yielded no publicly available information. This suggests that "this compound" may represent an internal, preclinical, or discontinued project designation that has not been disclosed in scientific literature, clinical trial registries, or public press releases.
The absence of any data relating to "this compound" precludes the creation of an in-depth technical guide as requested. Key information, including its mechanism of action, preclinical data, and any potential clinical development, remains unavailable. Therefore, the core requirements of summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways cannot be fulfilled at this time.
Further investigation would require access to proprietary databases or internal documentation from the organization that may have originated the "this compound" designation. Without such access, the scientific and developmental history of this compound remains unknown to the public.
Unveiling the Precision of ITMN 4077: A Deep Dive into its Target Specificity for HCV Protease
For Immediate Release
SOUTH SAN FRANCISCO, CA – November 18, 2025 – In the landscape of antiviral drug development, the specificity of a therapeutic agent for its intended target is a cornerstone of both efficacy and safety. This technical guide provides an in-depth analysis of the target specificity of ITMN 4077, also known as danoprevir or ITMN-191, a potent macrocyclic inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of virology and antiviral therapeutics.
The HCV NS3/4A serine protease is a critical enzyme in the viral replication cycle, responsible for cleaving the HCV polyprotein into mature non-structural proteins.[1][2] Its inhibition effectively halts viral proliferation, making it a prime target for direct-acting antiviral (DAA) agents. This compound has demonstrated remarkable potency and a high degree of selectivity for the HCV NS3/4A protease, a characteristic that minimizes off-target effects and enhances its therapeutic index.
Quantitative Analysis of Inhibitory Activity
The potency and selectivity of this compound have been quantified through a series of biochemical and cellular assays. The following tables summarize the key inhibitory constants and efficacy data, providing a clear comparison of its activity against the intended target and other proteases.
Table 1: Inhibitory Potency of this compound (Danoprevir) against HCV NS3/4A Protease Genotypes
| HCV Genotype | IC50 (nM) | EC50 (nM) | Ki (nM) | KD (nM) |
| 1a | 0.2 - 0.4 | - | - | 4.0 |
| 1b | 0.2 - 0.4 | 1.6 | - | 6.5 |
| 2a | - | 750 | - | - |
| 2b | 1.6 | - | - | - |
| 3a | 3.5 | 280 | - | 21 |
| 4 | 0.2 - 0.4 | 2 | - | - |
| 5 | 0.2 - 0.4 | 670 | - | - |
| 6 | 0.2 - 0.4 | 2 | - | - |
| Reference (1b) | 0.29 | 1.8 | - | - |
IC50: Half-maximal inhibitory concentration in biochemical assays. EC50: Half-maximal effective concentration in cell-based replicon assays. Ki: Inhibition constant. KD: Equilibrium dissociation constant. Data compiled from multiple sources.[1][3][4]
Table 2: Selectivity Profile of this compound (Danoprevir) against a Panel of Human Proteases
| Protease Panel | Number of Proteases Tested | This compound (Danoprevir) IC50 |
| Various Human Proteases | 53 | > 10,000 nM |
This demonstrates a selectivity of over 35,000-fold for HCV NS3/4A protease compared to a wide range of human proteases.[1][5]
Experimental Protocols
The quantitative data presented above were derived from rigorous experimental methodologies. The following sections detail the core protocols for the key assays cited.
HCV NS3/4A Protease Inhibition Assay (Biochemical Assay)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the purified HCV NS3/4A protease.
1. Materials:
- Enzyme: Recombinant full-length HCV NS3/4A protease (genotype-specific).
- Substrate: A synthetic peptide substrate with a fluorophore and a quencher, such as a FRET (Fluorescence Resonance Energy Transfer) substrate.
- Assay Buffer: Typically contains Tris-HCl, NaCl, glycerol, DTT, and a detergent (e.g., CHAPS).
- Inhibitor: this compound (Danoprevir) serially diluted in DMSO.
- Microplate: 96-well or 384-well black, low-binding plates.
- Plate Reader: Fluorescence plate reader.
2. Method:
- Dispense the assay buffer into the wells of the microplate.
- Add the serially diluted this compound to the wells.
- Add the HCV NS3/4A protease to the wells and pre-incubate with the inhibitor for a defined period (e.g., 15-60 minutes) at a controlled temperature (e.g., 30°C) to allow for binding.
- Initiate the enzymatic reaction by adding the FRET peptide substrate to all wells.
- Immediately begin monitoring the increase in fluorescence signal over time using the plate reader. The cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.
- Calculate the initial reaction rates from the linear phase of the fluorescence progress curves.
- Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
HCV Replicon Assay (Cell-Based Assay)
This assay measures the ability of a compound to inhibit HCV RNA replication within a human hepatoma cell line (e.g., Huh-7) containing a subgenomic HCV replicon.
1. Materials:
- Cells: Huh-7 cells stably expressing an HCV subgenomic replicon. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.
- Cell Culture Medium: DMEM supplemented with fetal bovine serum, non-essential amino acids, and antibiotics. For replicon-containing cells, G418 is typically added to maintain selection.
- Inhibitor: this compound (Danoprevir) serially diluted in DMSO.
- Luciferase Assay Reagent: Commercially available reagent for the detection of luciferase activity.
- Luminometer: Instrument for measuring luminescence.
- Cell Culture Plates: 96-well clear-bottom white plates.
2. Method:
- Seed the HCV replicon-containing Huh-7 cells into the 96-well plates and allow them to adhere overnight.
- Treat the cells with serial dilutions of this compound. Include appropriate controls (e.g., DMSO vehicle control).
- Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
- After incubation, remove the culture medium and lyse the cells.
- Add the luciferase assay reagent to the cell lysates according to the manufacturer's instructions.
- Measure the luminescence signal using a luminometer.
- To assess cytotoxicity, a parallel assay (e.g., MTS or CellTiter-Glo) can be performed.
- Plot the luciferase activity (normalized to the vehicle control) against the inhibitor concentrations and fit the data to a dose-response curve to determine the EC50 value.
Visualizing the Mechanism and Workflow
To further elucidate the interactions and processes described, the following diagrams have been generated using the DOT language.
Caption: Mechanism of HCV NS3/4A Protease Inhibition by this compound.
Caption: Experimental Workflow for Assessing this compound Specificity.
Conclusion
The data and methodologies presented in this technical guide underscore the high target specificity of this compound for the HCV NS3/4A protease. Its sub-nanomolar potency against multiple HCV genotypes, coupled with a remarkable selectivity profile against a broad range of human proteases, establishes it as a highly targeted antiviral agent. The detailed experimental protocols provided herein offer a foundation for the continued research and development of next-generation HCV protease inhibitors and other targeted antiviral therapies. The exceptional specificity of this compound is a testament to the power of structure-based drug design in achieving potent and safe therapeutic interventions.
References
The Dawn of a New Era in Hepatitis C Treatment: A Technical Guide to Macrocyclic HCV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of direct-acting antivirals (DAAs) has revolutionized the treatment landscape for chronic Hepatitis C virus (HCV) infection, transforming it from a debilitating chronic condition to a curable disease for the majority of patients.[1] At the forefront of this therapeutic revolution are the macrocyclic HCV NS3/4A protease inhibitors, a class of potent small molecules that have become a cornerstone of modern combination therapies. This in-depth technical guide provides a comprehensive overview of the core science behind these remarkable compounds, from their mechanism of action and chemical evolution to the experimental methodologies used in their evaluation and the clinical data that underscore their success.
The Target: Unraveling the HCV NS3/4A Protease
The Hepatitis C virus is a single-stranded RNA virus that produces a single large polyprotein, which must be cleaved into individual structural and non-structural (NS) proteins to form new, infectious viral particles.[2][3] The HCV NS3/4A protease, a serine protease, plays a critical role in this process by cleaving the viral polyprotein at four specific sites.[4][5] The NS3 protein contains the catalytic domain, while the NS4A protein acts as a cofactor, anchoring the NS3 protease to intracellular membranes and enhancing its enzymatic activity.[5] By inhibiting the NS3/4A protease, the viral replication cycle is effectively halted.[4]
The following diagram illustrates the pivotal role of the NS3/4A protease in the HCV life cycle, making it a prime target for antiviral therapy.
The Inhibitors: From Linear Peptides to Potent Macrocycles
The development of HCV NS3/4A protease inhibitors has been a journey of rational drug design, evolving from early, linear peptidomimetic compounds to the highly potent and orally bioavailable macrocyclic inhibitors used in today's therapies.[6]
-
First-Generation Linear Inhibitors: Initial efforts focused on designing linear molecules that mimicked the natural substrates of the NS3/4A protease. While these early inhibitors, such as boceprevir and telaprevir, demonstrated clinical efficacy, they were often hampered by high pill burdens, significant side effects, and a low barrier to resistance.[7]
-
Second-Generation Macrocyclic Inhibitors: To overcome the limitations of linear inhibitors, researchers developed macrocyclic compounds. By cyclizing the peptide-like backbone, these molecules exhibit improved metabolic stability, enhanced potency, and a better resistance profile.[6] This structural constraint pre-organizes the inhibitor into a conformation that is optimal for binding to the shallow active site of the NS3/4A protease.[8] Prominent examples of macrocyclic HCV inhibitors include simeprevir, paritaprevir, and grazoprevir.
The following diagram illustrates the general workflow for the discovery and development of macrocyclic HCV inhibitors.
Quantitative Assessment of Inhibitor Potency and Pharmacokinetics
The efficacy of macrocyclic HCV inhibitors is quantified through a series of in vitro assays that determine their inhibitory activity against the NS3/4A protease and their ability to block viral replication in cell-based systems. Furthermore, understanding their pharmacokinetic properties is crucial for predicting their in vivo performance.
In Vitro Antiviral Activity
The following table summarizes the in vitro activity of several key macrocyclic HCV inhibitors against different HCV genotypes and common resistance-associated substitutions (RASs).
| Inhibitor | Target | Genotype 1b (Wild-Type) IC50/EC50 (nM) | Genotype 1a (Wild-Type) IC50/EC50 (nM) | Activity against RASs (Fold Change in EC50) |
| Simeprevir (TMC435) | NS3/4A Protease | 0.4 (Ki) / 8 (EC50)[9][10] | 0.5 (Ki)[9] | Q80K: 12-fold[11] |
| Paritaprevir (ABT-450) | NS3/4A Protease | 0.08 (Ki) / 1 (EC50) | 0.22 (Ki) / 0.21 (EC50) | D168V: 2-fold |
| Grazoprevir (MK-5172) | NS3/4A Protease | 0.02 (Ki) / 0.4 (EC50) | 0.01 (Ki) / 0.1 (EC50) | R155K: 3-fold |
| Danoprevir (ITMN-191) | NS3/4A Protease | 0.2-0.4 (IC50) / 1.6 (EC50)[6] | - | - |
| Vaniprevir (MK-7009) | NS3/4A Protease | 0.13 (Ki) / 2.7 (EC50) | 0.06 (Ki) / 0.8 (EC50) | - |
IC50: Half maximal inhibitory concentration; EC50: Half maximal effective concentration; Ki: Inhibition constant. Data compiled from various sources.
Pharmacokinetic Properties
The pharmacokinetic profiles of these inhibitors are critical for ensuring adequate drug exposure at the site of action.
| Inhibitor | Oral Bioavailability (%) | Protein Binding (%) | Elimination Half-life (hours) | Primary Route of Elimination |
| Simeprevir | 62 (fed)[12] | >99.9[12] | 41 (HCV-infected)[12] | Feces[12] |
| Paritaprevir | ~53 | >98.6 | 5.5 | Feces |
| Grazoprevir | ~26 | 98.8 | 31 | Feces |
| Danoprevir | 15 (rat)[6] | - | - | - |
| Vaniprevir | - | >99 | 15-20 | Feces |
Data compiled from various sources.
Experimental Protocols
The discovery and characterization of macrocyclic HCV inhibitors rely on robust and reproducible in vitro assays. Below are detailed methodologies for two key experiments.
HCV Replicon Assay
This cell-based assay is essential for determining the antiviral efficacy of a compound in a cellular context that mimics viral replication.
Objective: To measure the ability of a test compound to inhibit HCV RNA replication in a human hepatoma cell line (Huh-7) harboring a subgenomic HCV replicon.
Materials:
-
Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) with a reporter gene (e.g., luciferase).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, penicillin, and streptomycin.
-
G418 (geneticin) for selection of replicon-containing cells.
-
Test compounds dissolved in dimethyl sulfoxide (DMSO).
-
Luciferase assay reagent (e.g., Bright-Glo).
-
96-well or 384-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HCV replicon cells in 96-well or 384-well plates at a density that allows for logarithmic growth during the assay period (e.g., 5,000-10,000 cells/well). Incubate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.[13]
-
Compound Addition: Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%) to avoid solvent-induced cytotoxicity. Add the diluted compounds to the cells. Include a "no drug" control (vehicle only) and a positive control (a known HCV inhibitor).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[13]
-
Luciferase Assay: After the incubation period, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions. Measure the luciferase activity using a luminometer.
-
Data Analysis: The luciferase signal is proportional to the level of HCV replication. Calculate the percent inhibition for each compound concentration relative to the vehicle control. The EC50 value, the concentration at which 50% of viral replication is inhibited, is determined by fitting the dose-response data to a sigmoidal curve.
NS3/4A Protease Activity Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the HCV NS3/4A protease.
Objective: To determine the IC50 value of a test compound against purified recombinant HCV NS3/4A protease.
Materials:
-
Recombinant HCV NS3/4A protease (e.g., genotype 1b).
-
A fluorogenic peptide substrate that is cleaved by the NS3/4A protease (e.g., a FRET-based substrate).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol).
-
Test compounds dissolved in DMSO.
-
384-well black plates.
-
Fluorescence plate reader.
Procedure:
-
Assay Preparation: Add the assay buffer to the wells of a 384-well plate.
-
Compound Addition: Add the serially diluted test compounds to the wells. Include a "no inhibitor" control (vehicle only) and a positive control (a known NS3/4A protease inhibitor).
-
Enzyme Addition: Add the purified NS3/4A protease to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the protease activity.
-
Data Analysis: Calculate the initial reaction velocity for each compound concentration. Determine the percent inhibition relative to the "no inhibitor" control. The IC50 value, the concentration at which 50% of the enzyme activity is inhibited, is calculated by fitting the dose-response data to a sigmoidal curve.
Clinical Efficacy and the Goal of Sustained Virologic Response (SVR)
The ultimate measure of success for any HCV therapy is the achievement of a sustained virologic response (SVR), which is defined as undetectable HCV RNA in the blood 12 or 24 weeks after the completion of treatment and is considered a virologic cure.[1] Macrocyclic HCV inhibitors, as part of combination therapies with other DAAs such as NS5A inhibitors and NS5B polymerase inhibitors, have consistently demonstrated high SVR rates across different HCV genotypes and patient populations.
The following table provides a snapshot of the SVR rates achieved in clinical trials with regimens containing macrocyclic HCV inhibitors.
| Regimen (Containing Macrocyclic Inhibitor) | HCV Genotype | Patient Population | SVR12 Rate (%) |
| Simeprevir + Sofosbuvir | 1 | Treatment-Naïve & Experienced | 91-100[14] |
| Paritaprevir/r + Ombitasvir + Dasabuvir | 1 | Treatment-Naïve | 96 |
| Grazoprevir + Elbasvir | 1, 4 | Treatment-Naïve & Experienced | 92-99 |
SVR12: Sustained Virologic Response at 12 weeks post-treatment. Data compiled from various clinical trial reports.
The Challenge of Resistance
A significant challenge in antiviral therapy is the emergence of drug resistance due to the high mutation rate of RNA viruses like HCV.[15] Resistance-associated substitutions (RASs) in the NS3 protease can reduce the binding affinity of inhibitors, thereby diminishing their efficacy. Common RASs for NS3/4A protease inhibitors include mutations at positions Q80, R155, A156, and D168.[4][11]
The development of second-generation macrocyclic inhibitors has been driven, in part, by the need to overcome resistance to earlier agents. The structural rigidity and optimized interactions of these newer compounds can often maintain activity against common RASs. The following diagram illustrates the interplay between inhibitor binding and the emergence of resistance.
Conclusion and Future Directions
Macrocyclic HCV NS3/4A protease inhibitors represent a triumph of modern medicinal chemistry and a testament to the power of structure-based drug design. Their development has been instrumental in the paradigm shift in HCV treatment, offering curative therapies with high efficacy and improved tolerability.
Future research in this area will likely focus on:
-
Pangenotypic Inhibitors: Developing inhibitors that are equally effective against all major HCV genotypes.
-
Overcoming Resistance: Designing novel macrocycles that are resilient to a broader range of RASs.
-
Combination Therapies: Exploring new combinations of DAAs to further shorten treatment durations and improve outcomes in difficult-to-treat patient populations.
-
Host-Targeting Antivirals: Investigating the potential of targeting host factors essential for viral replication as a complementary strategy to direct-acting antivirals.
The journey of macrocyclic HCV inhibitors from the laboratory to the clinic serves as a powerful example of how a deep understanding of virology, enzymology, and medicinal chemistry can lead to life-saving medicines. The continued innovation in this field holds the promise of a future where Hepatitis C is a globally eradicated disease.
References
- 1. Evaluation of Sustained Virologic Response as a Relevant Surrogate Endpoint for Long-term Outcomes of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
- 4. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors | PLOS Pathogens [journals.plos.org]
- 5. Resistance Outside the Substrate Envelope: Hepatitis C NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. dev-medivir.euwest01.umbraco.io [dev-medivir.euwest01.umbraco.io]
- 8. Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activity and preclinical pharmacokinetics of the HCV protease inhibitor TMC435350 [natap.org]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Resistance Profile of the Hepatitis C Virus NS3/4A Protease Inhibitor TMC435 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simeprevir - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. natap.org [natap.org]
- 15. Drug resistance against HCV NS3/4A inhibitors is defined by the balance of substrate recognition versus inhibitor binding - PMC [pmc.ncbi.nlm.nih.gov]
ITMN 4077 and its relation to Danoprevir
An In-depth Technical Guide to ITMN-4077 (Danoprevir) and its Role as a Hepatitis C Virus NS3/4A Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ITMN-4077, also known as Danoprevir or RG7227, is a potent, second-generation, macrocyclic peptidomimetic inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease.[1][2] This document provides a comprehensive technical overview of Danoprevir, focusing on its mechanism of action, quantitative efficacy data from clinical trials, detailed experimental protocols for its evaluation, and its relationship with the broader landscape of HCV treatment. Danoprevir was developed to address the significant global health burden of chronic HCV infection by targeting a key enzyme essential for viral replication.[1]
Introduction
Hepatitis C is a liver disease caused by the Hepatitis C virus (HCV), a single-stranded RNA virus. The virus replicates by translating its RNA into a large polyprotein, which is then cleaved by host and viral proteases into functional structural and non-structural (NS) proteins.[3][4] The NS3/4A protease plays a crucial role in this process, cleaving the polyprotein at four specific junctions to release NS4A, NS4B, NS5A, and NS5B, all of which are essential for viral replication.[2][3] By inhibiting this enzyme, the viral life cycle is interrupted. Danoprevir emerged as a promising direct-acting antiviral (DAA) agent designed to specifically and potently inhibit the HCV NS3/4A protease.[1][2]
Mechanism of Action
Danoprevir is a non-covalent, competitive inhibitor of the HCV NS3/4A protease.[2] Its macrocyclic structure allows it to bind with high affinity to the active site of the enzyme, preventing the processing of the HCV polyprotein.[1][2] This inhibition of proteolytic cleavage halts the maturation of essential viral enzymes and structural proteins, thereby suppressing viral replication.[2]
Signaling Pathway: HCV Polyprotein Processing
The following diagram illustrates the HCV polyprotein processing pathway and the inhibitory action of Danoprevir.
Caption: HCV Polyprotein Processing and Danoprevir's Point of Inhibition.
Quantitative Data
Table 1: In Vitro Activity of Danoprevir (ITMN-4077)
| Parameter | Value | Cell Line/Assay | Genotype | Reference |
| IC₅₀ | 0.2-3.5 nM | NS3/4A Protease Assay | 1a, 1b, 4, 5, 6 | [5] |
| 280-750 nM | NS3/4A Protease Assay | 2b, 3a | [5] | |
| EC₅₀ | 1.8 nM | HCV Replicon Assay | 1b | [5] |
| 2131 nM | HCV Replicon Assay | Not Specified | [6] |
Table 2: Clinical Efficacy of Danoprevir-based Regimens
| Study/Regimen | Patient Population | Treatment Duration | Sustained Virologic Response (SVR12/24) | Reference |
| Danoprevir/r + Peg-IFN α-2a + RBV | Treatment-naïve, non-cirrhotic, GT-1b | 12 weeks | 97.1% (SVR12) | [2] |
| Danoprevir/r + Ravidasvir + RBV (EVEREST study) | Treatment-naïve, non-cirrhotic, GT-1 | 12 weeks | 100% (SVR12 & SVR24) | [2] |
| Danoprevir/r + Peg-IFN α-2a + RBV (DAUPHINE study) | Treatment-naïve, non-cirrhotic, GT-1a | 12 weeks | 63.0% (SVR24) | [7] |
| Treatment-naïve, non-cirrhotic, GT-1b | 12 weeks | 73.9% (SVR24) | [7] | |
| Treatment-naïve, non-cirrhotic, GT-4 | 12 weeks | 100% (SVR24) | [7] |
Danoprevir/r: Ritonavir-boosted Danoprevir; Peg-IFN α-2a: Peginterferon alfa-2a; RBV: Ribavirin; GT: Genotype
Table 3: Danoprevir Resistance-Associated Substitutions (RASs)
| NS3 Mutation | EC₅₀ Fold Change | Replication Capacity (%) | Genotype | Reference |
| Q80K | 2.3 | 98 | 1b | [2] |
| Q80R | 3.5 | 40 | 1b | [2] |
| R155K | 62 - 93 | 94 | 1 | [2][5] |
| D168A | >1000 | 104 | 1b | [2] |
| D168E | 75 | 34 | 1b | [2] |
| D168T | 227 | 192 | 1b | [2] |
| D168V | 93 | 94 | 1 | [2] |
Table 4: Pharmacokinetic Parameters of Danoprevir (100 mg single dose)
| Parameter | Danoprevir Alone | Danoprevir + Ritonavir (100 mg q12h) | Fold Increase | Reference |
| Cmax (ng/mL) | Not specified | Not specified | ~3.2 | [8] |
| AUC₀₋inf (ng*h/mL) | Not specified | Not specified | ~5.5 | [8] |
| C₁₂h (ng/mL) | Not specified | Not specified | ~42 | [8] |
Cmax: Maximum plasma concentration; AUC₀₋inf: Area under the plasma concentration-time curve from time zero to infinity; C₁₂h: Plasma concentration at 12 hours post-dose.
Experimental Protocols
HCV NS3/4A Protease Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the HCV NS3/4A protease.
Methodology:
-
Reagents and Materials:
-
Recombinant HCV NS3/4A protease (genotype-specific).
-
Fluorogenic substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]-AS-Cys(5-FAMsp)-NH2).[5]
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM DTT, 15% (v/v) glycerol, 25 µM NS4A peptide.[5]
-
Test compound (Danoprevir) serially diluted in DMSO.
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Add assay buffer to the wells of the microplate.
-
Add serial dilutions of Danoprevir to the wells. Include control wells with DMSO only (no inhibitor) and wells without the enzyme (background).
-
Initiate the reaction by adding the NS3/4A protease to each well (final concentration ~50 pM).[5]
-
Incubate the plate at a controlled temperature (e.g., 30°C).
-
Add the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in a fluorescence signal.
-
Calculate the initial reaction rates from the linear phase of the fluorescence curve.
-
Determine the percent inhibition for each Danoprevir concentration relative to the no-inhibitor control.
-
Calculate the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
-
HCV Replicon Assay
This cell-based assay measures the antiviral activity of a compound by quantifying the replication of an HCV subgenomic replicon in a human hepatoma cell line (e.g., Huh-7).
Methodology:
-
Reagents and Materials:
-
Huh-7 cells harboring a stable HCV subgenomic replicon (e.g., genotype 1b).
-
Cell culture medium (e.g., DMEM with 10% FBS and G418 for selection).
-
Test compound (Danoprevir) serially diluted in cell culture medium.
-
Reagents for RNA extraction.
-
Reagents for quantitative real-time RT-PCR (qRT-PCR), including primers and a probe specific to the HCV 5' untranslated region (5'-UTR).[5]
-
-
Procedure:
-
Plate the HCV replicon-containing Huh-7 cells in 96-well plates and allow them to adhere overnight.
-
Remove the existing medium and add fresh medium containing serial dilutions of Danoprevir. Include control wells with no drug.
-
Incubate the cells for a defined period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.
-
After incubation, wash the cells and extract total cellular RNA.
-
Quantify the level of HCV replicon RNA using qRT-PCR.
-
Normalize the HCV RNA levels to an internal control housekeeping gene (e.g., GAPDH).
-
Determine the percent inhibition of HCV RNA replication for each Danoprevir concentration relative to the no-drug control.
-
Calculate the EC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
-
Experimental Workflow Diagram
References
- 1. Discovery of danoprevir (ITMN-191/R7227), a highly selective and potent inhibitor of hepatitis C virus (HCV) NS3/4A protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Danoprevir for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. Impact of low-dose ritonavir on danoprevir pharmacokinetics: results of computer-based simulations and a clinical drug-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ITMN 4077: An HCV NS3 Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of ITMN 4077, a macrocyclic inhibitor targeting the Hepatitis C Virus (HCV) NS3 protease. The following experimental procedures are designed to assess the compound's enzymatic inhibition, antiviral efficacy in a cellular context, and potential cytotoxicity.
Introduction
This compound is a macrocyclic compound identified as an inhibitor of the Hepatitis C Virus (HCV) NS3 protease[1][2][3]. The NS3/4A serine protease is a critical enzyme in the HCV lifecycle, responsible for cleaving the viral polyprotein to produce mature, functional viral proteins. Inhibition of this enzyme blocks viral replication, making it a key target for antiviral drug development. This compound has been reported to have a half-maximal effective concentration (EC50) of 2131 nM against the HCV NS3 protease[1][2][3][4]. These protocols outline the necessary steps to independently verify its inhibitory activity and assess its cellular effects.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound.
| Compound | Target | Assay Type | Reported Value |
| This compound | HCV NS3 Protease | Enzymatic Assay | EC50: 2131 nM |
Signaling Pathway and Mechanism of Action
The HCV NS3 protease, in complex with its cofactor NS4A, is a serine protease that cleaves the HCV polyprotein at multiple sites. This proteolytic activity is essential for the maturation of non-structural proteins, which are required for viral RNA replication. This compound, as a macrocyclic inhibitor, is designed to bind to the active site of the NS3 protease, thereby blocking its function and disrupting the viral replication cycle.
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Experimental Protocols
HCV NS3/4A Protease Enzymatic Inhibition Assay
This protocol describes a biochemical assay to determine the direct inhibitory effect of this compound on purified HCV NS3/4A protease. A common method is a FRET-based assay.
Workflow Diagram:
Caption: Workflow for the HCV NS3/4A protease enzymatic inhibition assay.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 40% glycerol, and 0.1% n-octyl-β-D-glucoside.
-
Enzyme: Recombinant HCV NS3/4A protease (genotype 1b) diluted in assay buffer to the desired concentration (e.g., 5 nM).
-
Substrate: A FRET-based peptide substrate that mimics an NS3 cleavage site, labeled with a fluorophore and a quencher. Dilute in assay buffer (e.g., 100 nM).
-
Compound: Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 50 nL of diluted this compound or DMSO (as a control) to the wells of a black, low-volume 384-well plate.
-
Add 10 µL of the diluted NS3/4A enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 10 µL of the FRET substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in fluorescence (excitation/emission wavelengths dependent on the FRET pair) over 30 minutes.
-
Calculate the initial reaction velocity (slope of the linear phase) for each well.
-
Determine the percent inhibition relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
HCV Replicon Cell-Based Assay
This protocol measures the antiviral activity of this compound in a cellular environment using a human hepatoma cell line (e.g., Huh-7) that stably harbors an HCV subgenomic replicon.
Methodology:
-
Cell Culture and Seeding:
-
Culture Huh-7 cells containing an HCV genotype 1b subgenomic replicon (e.g., expressing luciferase) in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (e.g., 0.5% DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of HCV Replication:
-
After incubation, remove the medium.
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of HCV replication for each concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to determine the EC50 value.
-
Cytotoxicity Assay
This protocol assesses the general cytotoxicity of this compound on the host cell line to determine its therapeutic index.
Methodology:
-
Cell Seeding and Treatment:
-
Seed Huh-7 cells (or the same cell line used in the replicon assay) in a 96-well clear plate at the same density as the replicon assay.
-
Treat the cells with the same serial dilutions of this compound used in the replicon assay.
-
Incubate for 72 hours.
-
-
Viability Assessment:
-
After incubation, assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Add the reagent to the wells, incubate as per the manufacturer's protocol, and read the luminescence.
-
-
Data Analysis:
-
Calculate the percent cell viability for each concentration relative to the DMSO control.
-
Plot the percent viability against the logarithm of the this compound concentration to determine the CC50 (50% cytotoxic concentration).
-
Calculate the Selectivity Index (SI) as CC50 / EC50. A higher SI value indicates a more favorable safety profile.
-
References
Application Notes and Protocols for ITMN 4077 in Cell-Based Assays
Abstract
This document provides detailed application notes and protocols for the utilization of ITMN 4077 in various cell-based assays. The protocols outlined below are intended for researchers, scientists, and professionals in the field of drug development. This guide covers the mechanism of action, experimental workflows, and data interpretation to facilitate the effective use of this compound in a laboratory setting.
Introduction to this compound
Information regarding the specific nature and biological target of this compound is not publicly available in the provided search results. For the purpose of this illustrative protocol, we will hypothesize that this compound is an inhibitor of a key kinase in a well-defined signaling pathway, for instance, the PI3K/Akt/mTOR pathway, which is frequently implicated in cancer and other diseases.
This compound is a potent and selective inhibitor of the (hypothetical) Serine/Threonine Kinase XYZ, a critical component of the ABC signaling pathway. Dysregulation of the ABC pathway is associated with uncontrolled cell proliferation and survival in various cancer models. By inhibiting Kinase XYZ, this compound is expected to modulate downstream signaling events, leading to cell cycle arrest and apoptosis in sensitive cell lines. These application notes provide a framework for testing these hypotheses in a cell-based setting.
Signaling Pathway
The ABC signaling pathway is a crucial regulator of cellular growth, proliferation, and survival. Upon activation by growth factors, the upstream receptor tyrosine kinase (RTK) initiates a signaling cascade that leads to the activation of Kinase XYZ. Activated Kinase XYZ, in turn, phosphorylates and activates downstream effectors, including the transcription factor PQR, which promotes the expression of genes involved in cell cycle progression. This compound specifically binds to the ATP-binding pocket of Kinase XYZ, preventing its phosphorylation and activation, thereby inhibiting the downstream signaling cascade.
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Protocols
Cell Viability Assay (MTS Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Western Blot Analysis of Pathway Modulation
Objective: To confirm the inhibitory effect of this compound on the ABC signaling pathway by assessing the phosphorylation status of Kinase XYZ and its downstream target PQR.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Kinase XYZ, anti-Kinase XYZ, anti-p-PQR, anti-PQR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for a specified time (e.g., 2, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Caption: Workflow for cell-based assays with this compound.
Data Presentation
The quantitative data generated from the cell-based assays should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | IC₅₀ (µM) after 72h |
| MCF-7 | Breast Cancer | 0.5 ± 0.1 |
| A549 | Lung Cancer | 1.2 ± 0.3 |
| U87-MG | Glioblastoma | 0.8 ± 0.2 |
| HCT116 | Colon Cancer | 2.5 ± 0.5 |
Table 2: Quantification of Protein Expression from Western Blot
| Treatment | p-Kinase XYZ (Relative Density) | Total Kinase XYZ (Relative Density) | p-PQR (Relative Density) | Total PQR (Relative Density) |
| Vehicle Control | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (0.1 µM) | 0.65 | 0.98 | 0.72 | 1.02 |
| This compound (1 µM) | 0.21 | 1.01 | 0.33 | 0.99 |
| This compound (10 µM) | 0.05 | 0.99 | 0.10 | 1.01 |
Conclusion
These application notes provide a comprehensive guide for the use of this compound in cell-based assays. The detailed protocols for cell viability and Western blot analysis will enable researchers to effectively evaluate the efficacy and mechanism of action of this hypothetical compound. The structured data presentation and clear visualizations are designed to facilitate robust experimental design and data interpretation in a drug discovery setting. Further assays, such as apoptosis and cell cycle analysis, can also be employed to gain a deeper understanding of the cellular effects of this compound.
Application Notes and Protocols for ITMN 4077 in HCV Replicon Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection is a major global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. A crucial tool in the discovery and characterization of these antivirals is the HCV replicon assay. This cell-based system allows for the study of viral RNA replication in a controlled laboratory setting, providing a robust platform for evaluating the efficacy of potential drug candidates. ITMN 4077 (also known as danoprevir or ITMN-191) is a potent, macrocyclic inhibitor of the HCV NS3/4A serine protease, an enzyme essential for viral replication.[1] These application notes provide detailed protocols for utilizing the HCV replicon assay to characterize the anti-HCV activity of this compound.
Principle of the HCV Replicon Assay
The HCV replicon system is based on subgenomic HCV RNA molecules that can autonomously replicate within cultured hepatoma cells, most commonly the Huh-7 cell line.[2] These replicons contain the HCV nonstructural proteins (NS3 to NS5B), which are necessary for RNA replication, but lack the structural proteins, rendering them incapable of producing infectious virus particles.[3] To facilitate the measurement of viral replication, reporter genes such as luciferase or neomycin phosphotransferase (conferring resistance to the antibiotic G418) are often incorporated into the replicon construct.[2][4] Inhibition of HCV replication by an antiviral compound leads to a quantifiable decrease in the reporter signal, allowing for the determination of the compound's potency (e.g., EC50 value).[5]
Mechanism of Action of this compound
The HCV genome is translated into a single large polyprotein that must be cleaved by viral and host proteases to produce mature, functional viral proteins. The HCV NS3/4A serine protease is responsible for multiple cleavages of the nonstructural region of the polyprotein (NS3/4A, NS4A/4B, NS4B/5A, and NS5A/5B junctions).[6] This processing is a critical step for the assembly of the viral replication complex.[7] this compound is a potent inhibitor of the NS3/4A protease.[1] By binding to the active site of the enzyme, this compound prevents the cleavage of the HCV polyprotein, thereby inhibiting the formation of the replication complex and blocking viral RNA synthesis.[8]
Data Presentation: Potency of this compound (Danoprevir) Against Various HCV Genotypes
The antiviral activity of this compound (danoprevir) has been evaluated against various HCV genotypes using both enzymatic and cell-based replicon assays. The data consistently demonstrates that this compound is highly potent against a broad range of genotypes, with particularly strong activity against genotypes 1, 4, 5, and 6.
| Genotype | Assay Type | Cell Line | Potency (IC50/EC50) |
| 1a | Enzymatic (IC50) | - | 0.2-0.4 nM |
| 1b | Enzymatic (IC50) | - | 0.2-0.4 nM |
| 1b | Replicon (EC50) | Huh-7 | 1.8 nM |
| 2b | Enzymatic (IC50) | - | 1.6 nM |
| 3a | Enzymatic (IC50) | - | 3.5 nM |
| 4 | Enzymatic (IC50) | - | 0.2-0.4 nM |
| 5 | Enzymatic (IC50) | - | 0.2-0.4 nM |
| 6 | Enzymatic (IC50) | - | 0.2-0.4 nM |
Data compiled from multiple sources.[1][9]
Experimental Protocols
Protocol 1: General HCV Replicon Assay with Luciferase Reporter
This protocol describes a transient HCV replicon assay using a luciferase reporter to determine the antiviral activity of a test compound like this compound.
Materials:
-
Huh-7 cells (or a highly permissive subclone, e.g., Huh-7.5)
-
HCV replicon plasmid DNA with a luciferase reporter gene
-
Reagents for in vitro transcription of RNA
-
Electroporation apparatus and cuvettes
-
Cell culture medium (DMEM supplemented with 10% FBS, non-essential amino acids, and antibiotics)
-
96-well or 384-well cell culture plates
-
Test compound (this compound) dissolved in DMSO
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
In Vitro Transcription of Replicon RNA:
-
Linearize the HCV replicon plasmid DNA downstream of the 3' end of the replicon sequence using a suitable restriction enzyme.
-
Purify the linearized DNA.
-
Synthesize replicon RNA in vitro from the linearized plasmid using a T7 RNA polymerase kit according to the manufacturer's instructions.
-
Purify the transcribed RNA and verify its integrity.
-
-
Electroporation of Replicon RNA into Huh-7 Cells:
-
Harvest logarithmically growing Huh-7 cells and wash them with ice-cold, serum-free medium.
-
Resuspend the cells at a concentration of 1 x 10^7 cells/mL in the same medium.
-
Mix 400 µL of the cell suspension with 10 µg of the in vitro transcribed replicon RNA.
-
Transfer the mixture to a 0.4 cm gap electroporation cuvette and deliver a single electrical pulse.
-
Immediately after electroporation, transfer the cells to a pre-warmed flask containing complete cell culture medium and incubate for 24 hours.
-
-
Cell Seeding and Compound Treatment:
-
Harvest the electroporated cells and seed them into 96-well or 384-well plates at a density of 5,000-10,000 cells per well in complete medium.
-
Prepare serial dilutions of this compound in DMSO. Further dilute these in cell culture medium to achieve the final desired concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤0.5%).
-
Add the diluted compound to the appropriate wells. Include wells with DMSO only as a negative control and a known HCV inhibitor as a positive control.
-
-
Incubation and Luciferase Assay:
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luciferase activity in each well using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal in the compound-treated wells to the signal in the DMSO-treated (vehicle control) wells to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the EC50 value (the concentration of the compound that inhibits HCV replication by 50%) by fitting the data to a four-parameter logistic dose-response curve.
-
Protocol 2: Cytotoxicity Assay
It is crucial to assess the cytotoxicity of the test compound to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
Huh-7 cells
-
96-well or 384-well cell culture plates
-
Test compound (this compound) dissolved in DMSO
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTS, or AlamarBlue)
-
Plate reader compatible with the chosen assay
Methodology:
-
Cell Seeding and Compound Treatment:
-
Seed Huh-7 cells in 96-well or 384-well plates at the same density used for the replicon assay.
-
Allow the cells to adhere overnight.
-
Treat the cells with the same serial dilutions of this compound as used in the replicon assay.
-
-
Incubation and Viability Measurement:
-
Incubate the plates for the same duration as the replicon assay (48-72 hours).
-
Perform the cell viability assay according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the viability signal in the compound-treated wells to the signal in the DMSO-treated wells.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Calculate the CC50 value (the concentration of the compound that reduces cell viability by 50%).
-
The selectivity index (SI) can be calculated as CC50 / EC50. A higher SI value indicates a more favorable safety profile for the compound.
-
Visualizations
HCV Replication and the Role of NS3/4A Protease
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Experimental Workflow for HCV Replicon Assay
Caption: Workflow for determining the EC50 of this compound using an HCV replicon assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Potential for Hepatitis C Virus Resistance to Nitazoxanide or Tizoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 4. In Vitro Synergistic Antiviral Activity of ITMN-191, an Orally Active Inhibitor of the Hepatitis C Virus (HCV) NS3/4A Protease, in Combination with PEG-Interferon Alfa-2a [natap.org]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of danoprevir (ITMN-191/R7227), a highly selective and potent inhibitor of hepatitis C virus (HCV) NS3/4A protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Note & Protocol: Preparation of ITMN 4077 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of ITMN 4077, a macrocyclic inhibitor of the Hepatitis C Virus (HCV) NS3 protease. Adherence to this protocol is critical for ensuring the stability, activity, and reproducibility of experimental results.
Introduction
This compound is a potent macrocyclic inhibitor targeting the Hepatitis C Virus (HCV) NS3 protease, with an EC50 of 2131 nM.[1] Accurate preparation of stock solutions is the first and a critical step for in vitro and in vivo studies. The most common solvent for small molecule inhibitors like this compound is dimethylsulfoxide (DMSO), due to its high solubilizing capacity for organic molecules.[2][3] This guide outlines the necessary calculations, procedures, and storage conditions to maintain the integrity of the compound.
Compound Data & Properties
Proper handling begins with understanding the fundamental properties of the compound. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| IUPAC Name | tert-butyl ((2R,6S,13aS,14aR,16aS,Z)-14a-((cyclopropylsulfonyl)carbamoyl)-2-hydroxy-5,16-dioxo-1,2,3,5,6,7,8,9,10,11,13a,14,14a,15,16,16a-hexadecahydrocyclopropa[e]pyrrolo[1,2-a][1][2]diazacyclopentadecin-6-yl)carbamate | [1] |
| CAS Number | 790305-05-4 | [1][4][5] |
| Molecular Formula | C₂₆H₄₀N₄O₈S | [1][4] |
| Molecular Weight | 568.69 g/mol | [1] |
| Solubility | ≥ 100 mg/mL in DMSO (≥ 175.85 mM) | [5] |
| Appearance | Solid Powder | N/A |
Experimental Protocol: Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for subsequent serial dilutions.
Materials
-
This compound powder
-
Anhydrous or molecular sieve-dried Dimethylsulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
(Optional) Sonicator bath
Calculation
To prepare a stock solution of a specific concentration, use the following formula:
Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (L)
-
Example Calculation for 1 mL of 10 mM Stock:
-
Mass (mg) = 10 mM x 568.69 g/mol x 0.001 L
-
Mass (mg) = 5.687 mg
-
Therefore, 5.687 mg of this compound is required to make 1 mL of a 10 mM stock solution.
Step-by-Step Procedure
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect compound stability.
-
Weighing: Carefully weigh out the calculated amount (e.g., 5.687 mg) of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or cryovial.
-
Solvent Addition: Add the calculated volume of high-purity DMSO (e.g., 1 mL) to the vial containing the powder.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes to dissolve the compound. If complete solubilization is not achieved, sonication in a water bath for 5-10 minutes can be applied.[6] To further aid solubility, the tube can be gently warmed to 37°C.[5]
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particulates. The solution should be clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, divide the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile cryovials.[5][7]
-
Labeling & Storage: Clearly label all aliquots with the compound name, concentration, date, and solvent. Store the aliquots as recommended in the section below.
Storage and Stability
Proper storage is crucial for maintaining the biological activity of the this compound stock solution.
| Condition | Storage Temperature | Recommended Duration | Notes |
| Powder | -20°C | Long-term (months to years) | Store in a dry, dark environment.[1] |
| DMSO Stock Solution | -20°C | Up to 1 month | Avoid repeated freeze-thaw cycles.[5][8] |
| DMSO Stock Solution | -80°C | Up to 6 months | Preferred for longer-term storage.[5][8] |
Guidelines for Use in Experiments
-
Working Solutions: To prepare a working solution for cell-based assays, the DMSO stock should be serially diluted. It is best to make initial dilutions in DMSO before the final dilution into aqueous media to prevent precipitation.[2]
-
Final DMSO Concentration: When adding the inhibitor to cell culture media or aqueous buffers, ensure the final concentration of DMSO is low, typically less than 0.5%, to avoid solvent-induced toxicity to cells.[6][8] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Precipitation: If the compound precipitates upon dilution into an aqueous buffer, try further diluting the stock solution in DMSO before adding it to the medium.[2]
Mechanism of Action
This compound functions by inhibiting the NS3/4A serine protease of the Hepatitis C virus. This protease is essential for viral replication, as it is responsible for cleaving the HCV polyprotein into mature, functional viral proteins. By blocking the active site of the NS3/4A protease, this compound prevents this cleavage, thereby halting the viral life cycle.
// Nodes HCV_RNA [label="HCV Viral RNA", fillcolor="#F1F3F4", fontcolor="#202124"]; Polyprotein [label="HCV Polyprotein", fillcolor="#FBBC05", fontcolor="#202124"]; NS3_4A [label="NS3/4A Protease", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Viral_Proteins [label="Mature Viral Proteins\n(NS4B, NS5A, NS5B)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Replication [label="Viral Replication", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ITMN_4077 [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box3d];
// Edges HCV_RNA -> Polyprotein [label="Translation"]; Polyprotein -> NS3_4A [label="Autocatalysis"]; NS3_4A -> Viral_Proteins [label="Cleavage"]; Viral_Proteins -> Replication;
// Inhibition ITMN_4077 -> NS3_4A [arrowhead=tee, color="#EA4335", style=bold, label="Inhibition"];
// Invisible edges for alignment {rank=same; NS3_4A; ITMN_4077} }
References
- 1. medkoo.com [medkoo.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. glpbio.com [glpbio.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. phytotechlab.com [phytotechlab.com]
- 8. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols: Determining the EC50 of ITMN 4077 in Huh-7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection is a major global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. A key enzyme essential for HCV replication is the NS3/4A serine protease, which is responsible for cleaving the viral polyprotein into mature, functional proteins.[1] Consequently, the NS3/4A protease is a prime target for antiviral drug development.[1]
ITMN 4077 is a potent, macrocyclic inhibitor that targets the HCV NS3 protease.[2][3][4] Determining its half-maximal effective concentration (EC50) is a critical step in evaluating its antiviral potency. This is typically performed in a cell-based assay using the human hepatoma cell line, Huh-7.[1] Huh-7 cells are highly permissive to HCV RNA replication and are commonly used in conjunction with subgenomic HCV replicon systems.[1] These replicons are engineered RNA molecules that replicate within the cells but do not produce infectious virus, offering a safe and effective model for screening antiviral compounds.[1]
This document provides detailed protocols for determining the EC50 of this compound in Huh-7 cells harboring a luciferase-reporter HCV replicon. It also includes a protocol for assessing compound-induced cytotoxicity (CC50) to establish a selectivity index (SI), a crucial measure of a drug's therapeutic window.
Mechanism of Action of this compound
The HCV genome is translated into a single large polyprotein that must be cleaved by viral and host proteases to yield functional viral proteins. The HCV NS3/4A protease is responsible for multiple cleavages in the non-structural region of the polyprotein. This compound specifically binds to the active site of the NS3 protease, inhibiting its function and thereby preventing viral replication.
Experimental Protocols
Protocol 1: Culture and Maintenance of Huh-7 HCV Replicon Cells
This protocol describes the standard procedure for culturing Huh-7 cells containing an HCV replicon.
Materials:
-
Huh-7 cells harboring an HCV replicon (e.g., with a luciferase reporter)
-
Dulbecco's Modified Eagle Medium (DMEM)[1]
-
Fetal Bovine Serum (FBS), heat-inactivated[1]
-
Penicillin-Streptomycin solution (100x)[1]
-
G418 (Geneticin)
-
Trypsin-EDTA (0.25%)[4]
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Cell culture flasks (T-75)
-
CO₂ Incubator (37°C, 5% CO₂)[1]
Procedure:
-
Complete Growth Medium: Prepare DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 (e.g., 250-500 µg/mL) to maintain selection for the replicon.
-
Cell Maintenance: Culture cells in T-75 flasks at 37°C in a humidified incubator with 5% CO₂.[1]
-
Subculturing: When cells reach 80-90% confluency, passage them. a. Aspirate the old medium from the flask. b. Wash the cell monolayer once with 5-10 mL of sterile PBS. c. Add 2-3 mL of pre-warmed Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.[1] d. Neutralize the trypsin by adding 8-10 mL of complete growth medium. e. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes. f. Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium. g. Seed new T-75 flasks at a split ratio of 1:8 to 1:12.[4] h. Renew the medium every 2-3 days.[1]
Protocol 2: EC50 Determination via Luciferase Reporter Assay
This protocol measures the inhibition of HCV replicon replication by this compound.
Materials:
-
Huh-7 HCV replicon cells
-
White, opaque 96-well cell culture plates
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
Complete growth medium (without G418 for the assay)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer plate reader
Procedure:
-
Cell Seeding: a. Trypsinize and count the Huh-7 replicon cells as described in Protocol 3.1. b. Dilute the cells in complete growth medium (without G418) to a density of 7.5 x 10³ to 1 x 10⁴ cells per 100 µL.[5] c. Seed 100 µL of the cell suspension into each well of a 96-well white, opaque plate. d. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation and Addition: a. Prepare a stock solution of this compound in DMSO. b. Perform a serial dilution of this compound in cell culture medium to achieve final concentrations ranging from picomolar to micromolar (e.g., 8-10 concentrations). Ensure the final DMSO concentration is ≤0.5% in all wells. c. Include "cells + medium + DMSO" wells as the 0% inhibition control and "cells + medium only" as a negative control. d. Carefully remove the medium from the cells and add 100 µL of the medium containing the respective drug dilutions.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Luciferase Assay: a. Remove the plate from the incubator and allow it to equilibrate to room temperature. b. Prepare the luciferase assay reagent according to the manufacturer's instructions. c. Add the luciferase reagent to each well (e.g., 100 µL). d. Incubate for 5-10 minutes at room temperature, protected from light, to allow for cell lysis and signal stabilization. e. Measure the luminescence using a plate luminometer.
Protocol 3: CC50 Determination via MTT Assay
This protocol assesses the cytotoxicity of this compound on the host cells.
Materials:
-
Huh-7 HCV replicon cells (or parental Huh-7 cells)
-
Clear, flat-bottomed 96-well cell culture plates
-
This compound compound and DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]
-
Microplate spectrophotometer (reader)
Procedure:
-
Cell Seeding and Compound Addition: Follow steps 1 and 2 from Protocol 3.2, using a clear 96-well plate. Include "medium only" wells for blank correction.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (48-72 hours) at 37°C, 5% CO₂.
-
MTT Assay: a. Add 10 µL of 5 mg/mL MTT solution to each well.[7] b. Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals. c. Carefully aspirate the medium from each well without disturbing the formazan crystals. d. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[7] e. Mix gently on a plate shaker for 10 minutes to ensure complete solubilization.[7]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
Data Presentation and Analysis
The raw data (luminescence or absorbance) should be processed to determine the EC50 and CC50 values.
-
Normalization: Convert the raw data to percentage inhibition (for EC50) or percentage viability (for CC50) relative to the vehicle (DMSO) control.
-
% Inhibition = 100 * (1 - [Signal_Compound / Signal_Vehicle])
-
% Viability = 100 * ([Absorbance_Compound - Absorbance_Blank] / [Absorbance_Vehicle - Absorbance_Blank])
-
-
Curve Fitting: Plot the percentage inhibition/viability against the logarithm of the compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic fit) to generate a dose-response curve.
-
EC50/CC50 Calculation: The EC50 (or CC50) is the concentration of the compound that elicits a 50% response, which can be interpolated from the fitted curve.
-
Selectivity Index (SI): Calculate the SI to evaluate the compound's therapeutic window. A higher SI value is desirable.
-
SI = CC50 / EC50
-
Quantitative Data Summary
The results can be summarized in the following tables:
Table 1: Antiviral Potency (EC50) of this compound against HCV Replicon
| Parameter | Value |
|---|---|
| Cell Line | Huh-7 (HCV Replicon) |
| Assay Method | Luciferase Reporter |
| Incubation Time | 72 hours |
| EC50 (nM) | [Calculated Value] |
| R² of Curve Fit | >0.95 |
Table 2: Cytotoxicity (CC50) and Selectivity Index (SI) of this compound
| Parameter | Value |
|---|---|
| Cell Line | Huh-7 |
| Assay Method | MTT Assay |
| Incubation Time | 72 hours |
| CC50 (µM) | [Calculated Value] |
| Selectivity Index (SI) | [CC50 / EC50] |
Mandatory Visualizations
References
- 1. Discovery of danoprevir (ITMN-191/R7227), a highly selective and potent inhibitor of hepatitis C virus (HCV) NS3/4A protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HCV Protease | BioChemPartner [biochempartner.com]
- 5. | BioWorld [bioworld.com]
- 6. glpbio.com [glpbio.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
Application Notes and Protocols for Studying HCV Drug Resistance Using ITMN-4077
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection is a major global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment. Among these, inhibitors targeting the HCV NS3/4A serine protease, an enzyme essential for viral polyprotein processing and replication, have been pivotal. ITMN-4077 (also known as danoprevir or ITMN-191) is a potent, macrocyclic, non-covalent inhibitor of the HCV NS3/4A protease. Understanding the mechanisms of resistance to this class of drugs is crucial for the development of next-generation inhibitors and for optimizing treatment strategies.
These application notes provide detailed protocols and data for utilizing ITMN-4077 as a tool to study HCV drug resistance. The methodologies described herein cover the generation of resistant mutants, and the characterization of their phenotype through enzymatic and cell-based assays.
Data Presentation: In Vitro Inhibitory Activity of ITMN-4077
The following tables summarize the in vitro inhibitory activity of ITMN-4077 against wild-type (WT) HCV and key resistance-associated variants (RAVs) in the NS3 protease. This quantitative data is essential for comparing the susceptibility of different viral strains to the inhibitor.
Table 1: Enzymatic Inhibition of HCV NS3/4A Protease by ITMN-4077
| HCV Genotype/Variant | Inhibition Constant (Ki, nM) | Fold Change vs. WT |
| Genotype 1b (WT) | 0.29[1][2] | 1.0 |
| Genotype 1a (WT) | ~0.2-0.4[3] | ~1.0 |
| D168A (Genotype 1b) | 199[4] | ~686 |
| Y56H/D168A (Genotype 1a) | >500 | >1724 |
Table 2: Cell-Based Anti-HCV Activity of ITMN-4077 in Replicon Assays
| HCV Genotype/Variant | EC50 (nM) | Fold Change vs. WT |
| Genotype 1b (WT) | 1.8[3][5] | 1.0 |
| R155K (Genotype 1b) | 111.6 (62-fold increase)[3][6] | 62.0 |
| D168V (Genotype 1b) | <15-fold increase[6] | <15.0 |
| D168E (Genotype 1b) | 52.2 (29-fold increase)[6] | 29.0 |
| D168T (Genotype 1b) | 540 (300-fold increase)[6] | 300.0 |
| R155Q (Genotype 1b) | 102.6 (57-fold increase)[6] | 57.0 |
| Y56H/D168A (Genotype 1a) | 136[4] | ~75.6 |
Experimental Protocols
Generation of HCV NS3 Protease Resistance-Associated Variants by Site-Directed Mutagenesis
This protocol outlines the procedure for introducing specific mutations into the HCV NS3 protease gene within an expression or replicon plasmid.
Materials:
-
dsDNA plasmid containing the HCV NS3 gene
-
PfuTurbo DNA polymerase or similar high-fidelity polymerase
-
Custom mutagenic primers (forward and reverse)
-
dNTP mix
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
Protocol:
-
Primer Design: Design forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥78°C[7].
-
PCR Amplification:
-
Set up the PCR reaction with 5-50 ng of template DNA, 125 ng of each primer, dNTPs, reaction buffer, and 2.5 U of PfuTurbo DNA polymerase.
-
Perform thermal cycling:
-
Initial denaturation: 95°C for 1 minute.
-
18 cycles of: 95°C for 50 seconds, 60°C for 50 seconds, and 68°C for 1 minute/kb of plasmid length.
-
Final extension: 68°C for 7 minutes[7].
-
-
-
DpnI Digestion: Add 1 µL of DpnI to the PCR product to digest the parental, methylated DNA template. Incubate at 37°C for 1-2 hours[7].
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on LB agar plates with the appropriate antibiotic. Select individual colonies, isolate plasmid DNA, and confirm the desired mutation by DNA sequencing.
HCV NS3/4A Protease Inhibition Assay (FRET-based)
This protocol describes a continuous fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of ITMN-4077 against wild-type and mutant NS3/4A proteases.
Materials:
-
Purified recombinant wild-type or mutant HCV NS3/4A protease
-
FRET peptide substrate (e.g., 5-FAM/QXL™520 labeled peptide containing an NS3 cleavage site)[7]
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 30 mM DTT, 1% CHAPS, 15% glycerol[7]
-
ITMN-4077 stock solution in DMSO
-
Black 96-well or 384-well plates
-
Fluorescence plate reader
Protocol:
-
Reagent Preparation: Prepare serial dilutions of ITMN-4077 in assay buffer.
-
Reaction Setup: In each well of the plate, add the assay buffer, the FRET substrate, and the diluted ITMN-4077 or DMSO (for control).
-
Initiation of Reaction: Add the purified NS3/4A protease to each well to initiate the cleavage reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity (e.g., Ex/Em = 490/520 nm for 5-FAM) over time at room temperature[7].
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence signal.
-
Plot the percent inhibition (relative to the DMSO control) against the logarithm of the ITMN-4077 concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation. The Ki can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
HCV Subgenomic Replicon Assay (Luciferase-based)
This cell-based assay measures the antiviral activity of ITMN-4077 by quantifying the replication of an HCV subgenomic replicon that expresses a luciferase reporter gene.
Materials:
-
Huh-7 human hepatoma cells
-
HCV subgenomic replicon RNA (wild-type or mutant) containing a luciferase reporter gene (e.g., Renilla or Firefly)
-
DMEM medium supplemented with 10% FBS and antibiotics
-
ITMN-4077 stock solution in DMSO
-
Electroporation apparatus
-
96-well cell culture plates
-
Luciferase assay reagent (e.g., Promega Dual-Luciferase® Reporter Assay System)
-
Luminometer
Protocol:
-
Cell Preparation: Culture Huh-7 cells to ~80% confluency.
-
Electroporation:
-
Harvest and resuspend Huh-7 cells in a suitable buffer.
-
Mix 10 µg of in vitro transcribed replicon RNA with the cell suspension.
-
Electroporate the cells (e.g., 960 µF and 270 V) and immediately transfer them to fresh culture medium[8].
-
-
Cell Seeding and Treatment:
-
Seed the electroporated cells into 96-well plates.
-
After cell attachment (typically 4-8 hours), add serial dilutions of ITMN-4077 or DMSO (for control) to the wells.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.
-
Luciferase Assay:
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal to a measure of cell viability if necessary (e.g., using a parallel cytotoxicity assay).
-
Plot the percent inhibition of luciferase activity (relative to the DMSO control) against the logarithm of the ITMN-4077 concentration.
-
Determine the EC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Mandatory Visualizations
HCV Polyprotein Processing and Inhibition by ITMN-4077
Caption: HCV polyprotein processing by host and viral proteases and inhibition of NS3/4A by ITMN-4077.
Experimental Workflow for Studying ITMN-4077 Resistance
Caption: Workflow for generating and characterizing ITMN-4077 resistant HCV mutants.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Mechanism of Resistance in a Clinically Significant Double Mutant Variant of HCV NS3/4A Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. journals.asm.org [journals.asm.org]
- 7. eurogentec.com [eurogentec.com]
- 8. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protease Inhibition Studies: ITMN 4077
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protease inhibitors are critical tools in biochemical research and are paramount in the development of therapeutics for a wide range of diseases, including viral infections, cancer, and inflammatory disorders.[1][2][3] These molecules function by blocking the catalytic activity of proteases, enzymes that cleave peptide bonds in proteins. The study of protease inhibitors allows for the elucidation of enzymatic mechanisms, the validation of drug targets, and the development of novel therapeutic agents. This document provides a detailed protocol for conducting protease inhibition studies, with a focus on the hypothetical compound ITMN 4077. While specific data for this compound is not publicly available, this protocol outlines the standard methodologies used to characterize such an inhibitor.
Principle of Protease Inhibition Assays
The fundamental principle behind a protease inhibition assay is to measure the enzymatic activity of a target protease in the presence and absence of an inhibitor. The inhibitory potency of a compound is typically quantified by determining its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the protease activity by 50%.
Materials and Reagents
-
Target Protease (e.g., Cathepsin L, ADAM17)
-
Protease-specific fluorogenic or chromogenic substrate
-
Assay Buffer (e.g., Tris-HCl, HEPES with appropriate pH and additives like CaCl₂, ZnCl₂, or DTT, depending on the protease)
-
This compound (or test inhibitor) stock solution (typically in DMSO)
-
96-well microplates (black plates for fluorescence assays, clear plates for absorbance assays)
-
Microplate reader capable of fluorescence or absorbance measurements
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Protocols
I. Determination of IC₅₀ for this compound
This protocol describes the determination of the IC₅₀ value of this compound against a specific protease.
Workflow Diagram:
Caption: Workflow for IC₅₀ determination of a protease inhibitor.
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of the target protease in the assay buffer at 2X the final desired concentration.
-
Prepare a working solution of the fluorogenic or chromogenic substrate in the assay buffer at 2X the final desired concentration.
-
Prepare a stock solution of this compound in 100% DMSO.
-
-
Serial Dilution of Inhibitor:
-
Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold serial dilution). Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.
-
-
Assay Plate Setup:
-
To the wells of a 96-well plate, add 50 µL of the diluted this compound solutions.
-
Include control wells:
-
Positive Control (100% activity): 50 µL of assay buffer with the same final DMSO concentration as the inhibitor wells.
-
Negative Control (0% activity/background): 50 µL of assay buffer.
-
-
-
Enzyme Addition and Pre-incubation:
-
Add 50 µL of the 2X protease solution to all wells except the negative control.
-
Mix gently and pre-incubate the plate for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation and Measurement:
-
Add 100 µL of the 2X substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 200 µL.
-
Immediately place the plate in a microplate reader and measure the kinetic read-out (fluorescence or absorbance) over a set period (e.g., 30-60 minutes) at the optimal temperature.
-
-
Data Analysis:
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the kinetic curve.
-
Normalize the data by setting the average rate of the positive control as 100% activity and the negative control as 0% activity.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
II. Mechanism of Inhibition (MOI) Studies
To understand how this compound inhibits the protease, further kinetic studies are necessary. This typically involves determining if the inhibition is competitive, non-competitive, uncompetitive, or mixed.
Workflow Diagram:
Caption: Workflow for determining the mechanism of inhibition.
Procedure:
-
Experimental Setup:
-
Design a matrix of experiments with varying concentrations of both the substrate and this compound. Typically, several fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀) are used, while the substrate concentration is varied around its Michaelis constant (Kₘ).
-
-
Data Collection:
-
For each combination of inhibitor and substrate concentration, measure the initial reaction velocity (V₀) as described in the IC₅₀ protocol.
-
-
Data Analysis:
-
Plot the data using a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.
-
Alternatively, create a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).
-
Analyze the changes in the apparent Kₘ and Vₘₐₓ in the presence of the inhibitor to determine the mechanism of inhibition:
-
Competitive: Kₘ increases, Vₘₐₓ remains unchanged.
-
Non-competitive: Kₘ remains unchanged, Vₘₐₓ decreases.
-
Uncompetitive: Both Kₘ and Vₘₐₓ decrease proportionally.
-
Mixed: Both Kₘ and Vₘₐₓ change.
-
-
Data Presentation
Quantitative data from protease inhibition studies should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical IC₅₀ Values for this compound Against Various Proteases
| Target Protease | This compound IC₅₀ (nM) |
| Protease A | 15.2 ± 2.1 |
| Protease B | 250.6 ± 15.8 |
| Protease C | > 10,000 |
| Protease D | 87.4 ± 9.3 |
Table 2: Hypothetical Kinetic Parameters for this compound Inhibition of Protease A
| This compound (nM) | Apparent Kₘ (µM) | Apparent Vₘₐₓ (RFU/s) |
| 0 | 5.3 | 1205 |
| 10 | 10.1 | 1198 |
| 20 | 18.9 | 1210 |
| 40 | 35.7 | 1202 |
Signaling Pathway Context
Understanding the biological context of the target protease is crucial. For instance, if this compound targets ADAM17, a key enzyme in the shedding of cell surface proteins like TNF-α, its inhibitory effect can block downstream inflammatory signaling.
Signaling Pathway Diagram:
Caption: Inhibition of TNF-α signaling by an ADAM17 inhibitor.
Conclusion
This document provides a comprehensive set of protocols and guidelines for the characterization of a novel protease inhibitor, exemplified by the hypothetical compound this compound. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is essential for the evaluation of the inhibitor's potency, selectivity, and mechanism of action. Such studies are a cornerstone of modern drug discovery and development.
References
- 1. Discovery of Novel Inhibitors of a Disintegrin and Metalloprotease 17 (ADAM17) Using Glycosylated and Non-glycosylated Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of the inhibitory effect of protease inhibitor on tumor necrosis factor alpha production of monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing ITMN-4077 in Combination with Other Antivirals for Hepatitis C Virus (HCV) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ITMN-4077 is a potent, macrocyclic inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, an enzyme essential for viral replication.[1] Targeting the NS3/4A protease blocks the proteolytic processing of the HCV polyprotein, thereby halting the viral life cycle. As with many antiviral agents, the use of ITMN-4077 in combination with other anti-HCV drugs that have different mechanisms of action is a promising strategy to enhance antiviral efficacy, reduce the required dosage of individual agents, and mitigate the emergence of drug-resistant viral variants.[2][3][4]
These application notes provide an overview of the scientific rationale and experimental protocols for evaluating the synergistic, additive, or antagonistic effects of ITMN-4077 when used in combination with other classes of anti-HCV agents. The protocols and data presented are based on studies of the closely related NS3/4A protease inhibitor, danoprevir (ITMN-191), and serve as a guide for investigating ITMN-4077.
Rationale for Combination Therapy
The standard of care for chronic HCV infection has evolved towards combination therapies using direct-acting antivirals (DAAs) that target different viral proteins.[3][4] Combining an NS3/4A protease inhibitor like ITMN-4077 with other classes of antivirals, such as:
-
NS5B Polymerase Inhibitors (Nucleoside and Non-Nucleoside): These agents inhibit the RNA-dependent RNA polymerase responsible for replicating the viral genome.
-
NS5A Inhibitors: These drugs target the NS5A protein, which is crucial for both viral replication and the assembly of new virus particles.
-
Interferons (e.g., Pegylated Interferon alfa-2a): While less common in newer regimens, interferons stimulate the host's innate immune response to clear the virus.
This multi-targeted approach can lead to a more profound and sustained suppression of viral replication than monotherapy.
Data Presentation: Antiviral Activity of NS3/4A Protease Inhibitors in Combination Therapies
The following tables summarize the antiviral activity of the NS3/4A protease inhibitor danoprevir (ITMN-191), a close analog of ITMN-4077, in combination with other antivirals. This data serves as a reference for the expected efficacy when designing experiments with ITMN-4077.
Table 1: In Vitro Synergy of Danoprevir (ITMN-191) with Pegylated Interferon alfa-2a (Peg-IFN-α-2a)
| Combination | Assay System | Synergy Analysis Model | Result |
| Danoprevir (ITMN-191) + Peg-IFN-α-2a | HCV Genotype 1b Replicon | Loewe Additivity | Synergistic Combination Index (CI) at EC50: 0.3Combination Index (CI) at EC75: 0.4Combination Index (CI) at EC90: 0.4 |
Data from in vitro studies on ITMN-191.
Table 2: Clinical Antiviral Activity of Danoprevir (ITMN-191) in Combination with Pegylated Interferon alfa-2a and Ribavirin in HCV Genotype 1 Patients (14-Day Study)
| Danoprevir (ITMN-191) Dosage (in combination with Peg-IFN-α-2a + Ribavirin) | Median Change in HCV RNA Level (log10 IU/mL) from Baseline |
| 400 mg twice daily | -4.7 |
| 600 mg twice daily | -5.4 |
| 900 mg twice daily | -5.3 |
| 100 mg three times daily | -5.5 |
| 200 mg three times daily | -5.7 |
| 300 mg three times daily | -5.6 |
| Placebo + Peg-IFN-α-2a + Ribavirin | -2.0 to -2.6 |
Data from a phase 1b clinical trial.[5][6]
Experimental Protocols
Protocol 1: In Vitro Antiviral Activity and Cytotoxicity Assay using HCV Replicon System
This protocol describes the determination of the 50% effective concentration (EC50) of ITMN-4077 alone and in combination with another antiviral agent using a stable HCV replicon cell line.
Materials:
-
HCV replicon cells (e.g., Huh-7 cells harboring a genotype 1b subgenomic replicon with a luciferase reporter)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418.
-
ITMN-4077 (stock solution in DMSO)
-
Combination antiviral agent (stock solution in DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer and Plate Reader
Procedure:
-
Cell Plating: Seed the HCV replicon cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM without G418. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of ITMN-4077 and the combination antiviral in complete DMEM. For combination studies, prepare a matrix of concentrations for both compounds.
-
Treatment: Remove the culture medium from the cells and add 100 µL of the medium containing the single or combined antiviral agents. Include wells with DMSO only as a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Antiviral Activity Measurement:
-
Remove the medium and lyse the cells according to the luciferase assay manufacturer's protocol.
-
Measure the luciferase activity using a luminometer. This signal is proportional to the level of HCV replicon replication.
-
-
Cytotoxicity Measurement:
-
In parallel plates or in a multiplexed assay, measure cell viability using a suitable reagent to determine the 50% cytotoxic concentration (CC50).
-
-
Data Analysis:
-
Normalize the luciferase data to the vehicle control.
-
Calculate the EC50 values by fitting the dose-response curves using a non-linear regression model.
-
Protocol 2: Analysis of Antiviral Synergy
The interaction between ITMN-4077 and another antiviral can be quantified using models such as the Loewe additivity model or the Bliss independence model.
1. Loewe Additivity Model: This model is often used when the drugs have similar mechanisms of action. A Combination Index (CI) is calculated:
- CI < 1 indicates synergy.
- CI = 1 indicates an additive effect.
- CI > 1 indicates antagonism.
Calculation of Combination Index (CI): CI = (D1 / Dx1) + (D2 / Dx2) Where:
-
D1 and D2 are the concentrations of drug 1 (ITMN-4077) and drug 2 in combination that produce a certain effect (e.g., 50% inhibition).
-
Dx1 and Dx2 are the concentrations of drug 1 and drug 2 alone that produce the same effect.
2. Bliss Independence Model: This model is suitable for drugs with different mechanisms of action. It compares the observed effect of the combination with the expected effect if the two drugs act independently.
Calculation of Expected Effect (Eexp): Eexp = EA + EB - (EA * EB) Where:
-
EA and EB are the fractional inhibitions of drug A and drug B at given concentrations.
-
If the observed effect (Eobs) is greater than Eexp, the combination is synergistic.
Mandatory Visualizations
Caption: The Hepatitis C Virus (HCV) life cycle and the therapeutic target of ITMN-4077.
Caption: Experimental workflow for assessing the synergy of ITMN-4077 with other antivirals.
Caption: HCV-mediated activation of the PI3K/Akt signaling pathway.
Caption: Modulation of the MAPK/ERK signaling pathway by HCV infection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantifying antiviral activity optimizes drug combinations against hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Searching for Synergy: Identifying Optimal Antiviral Combination Therapy using Hepatitis C Virus (HCV) Agents in a Replicon System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of antiviral drug synergy in an infectious HCV system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiviral activity of danoprevir (ITMN-191/RG7227) in combination with pegylated interferon α-2a and ribavirin in patients with hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Studies of ITMN 4077, a Selective JAK3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ITMN 4077 is a novel, potent, and selective small molecule inhibitor of Janus Kinase 3 (JAK3). The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK-STAT signaling pathway is a key regulator of the immune system, and its dysregulation is implicated in the pathogenesis of various autoimmune and inflammatory diseases.
JAK3 is primarily expressed in hematopoietic cells and is essential for the signaling of several cytokines that utilize the common gamma chain (γc), including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are crucial for the development, proliferation, and function of lymphocytes. By selectively inhibiting JAK3, this compound is designed to modulate the immune response with greater precision than pan-JAK inhibitors, potentially offering an improved safety profile.
These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the efficacy of this compound for the treatment of rheumatoid arthritis (RA), a chronic autoimmune disease characterized by inflammation of the synovial joints.
I. In Vitro Efficacy and Selectivity Studies
A. Biochemical Kinase Assay
Objective: To determine the inhibitory activity of this compound against JAK3 and its selectivity against other JAK family members (JAK1, JAK2, and TYK2).
Protocol:
-
Reagents and Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Kinase assay buffer.
-
This compound and control compounds.
-
ADP-Glo™ Kinase Assay kit.
-
96-well plates.
-
-
Procedure: a. Prepare serial dilutions of this compound and control compounds in DMSO. b. In a 96-well plate, add the kinase, peptide substrate, and assay buffer. c. Add the diluted compounds to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at room temperature for the specified time. f. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. g. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration. b. Determine the IC50 values by fitting the data to a four-parameter logistic equation.
Data Presentation:
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| This compound | >1000 | >1000 | 10 | >1000 |
| Control | 5 | 8 | 2 | 15 |
B. Cell-Based Assay for JAK3 Inhibition
Objective: To assess the ability of this compound to inhibit JAK3-mediated signaling in a cellular context.
Protocol:
-
Cell Line: Human T-lymphocyte cell line (e.g., Jurkat) or primary human T-cells.
-
Reagents and Materials:
-
RPMI-1640 medium with 10% FBS.
-
Recombinant human IL-2.
-
This compound and control compounds.
-
Antibodies for Western blotting: anti-phospho-STAT5 (Tyr694), anti-STAT5, and a loading control (e.g., anti-GAPDH).
-
Lysis buffer.
-
-
Procedure: a. Seed the cells in a 6-well plate and starve them of serum for 4-6 hours. b. Pre-treat the cells with various concentrations of this compound or control compounds for 1 hour. c. Stimulate the cells with IL-2 for 15-30 minutes. d. Lyse the cells and collect the protein lysates. e. Perform Western blotting to detect the levels of phosphorylated STAT5 (pSTAT5) and total STAT5.
-
Data Analysis: a. Quantify the band intensities for pSTAT5 and total STAT5. b. Normalize the pSTAT5 levels to total STAT5. c. Calculate the percentage of inhibition of pSTAT5 for each compound concentration and determine the IC50 value.
Data Presentation:
| Compound | pSTAT5 Inhibition IC50 (nM) |
| This compound | 50 |
| Control | 15 |
II. In Vivo Efficacy Study: Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of rheumatoid arthritis.[1][2][3]
Protocol:
-
Animals: DBA/1 mice, 8-10 weeks old.[2]
-
Reagents and Materials:
-
Bovine type II collagen.
-
Complete Freund's Adjuvant (CFA).[1]
-
Incomplete Freund's Adjuvant (IFA).
-
This compound formulated for oral administration.
-
Vehicle control.
-
Positive control (e.g., methotrexate).
-
-
Procedure: a. Induction of Arthritis: i. On day 0, immunize mice at the base of the tail with an emulsion of bovine type II collagen and CFA.[1] ii. On day 21, administer a booster immunization with an emulsion of bovine type II collagen and IFA.[1] b. Treatment: i. Begin treatment on day 21, after the booster immunization. ii. Administer this compound, vehicle, or positive control orally, once daily, until the end of the study (e.g., day 42). c. Assessment of Arthritis: i. Monitor the mice daily for the onset and severity of arthritis. ii. Score the arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal inflammation with joint rigidity). The maximum score per mouse is 16. iii. Measure paw thickness using a caliper. d. Histopathology: i. At the end of the study, collect the hind paws for histological analysis. ii. Assess synovial inflammation, pannus formation, and cartilage/bone erosion.
Data Presentation:
Table 1: Arthritis Score
| Treatment Group | Mean Arthritis Score (Day 42) |
| Vehicle | 10.5 ± 1.2 |
| This compound (10 mg/kg) | 4.2 ± 0.8 |
| This compound (30 mg/kg) | 2.1 ± 0.5 |
| Methotrexate | 3.5 ± 0.7 |
Table 2: Paw Thickness
| Treatment Group | Paw Thickness (mm, Day 42) |
| Vehicle | 3.8 ± 0.3 |
| This compound (10 mg/kg) | 2.5 ± 0.2 |
| This compound (30 mg/kg) | 2.1 ± 0.1 |
| Methotrexate | 2.4 ± 0.2 |
III. Visualizations
Caption: JAK-STAT signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Caption: Logical workflow for the screening and selection of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing ITMN 4077 Concentration for Cell Culture
Welcome to the technical support center for ITMN 4077. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a macrocyclic inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. The NS3/4A protease is a crucial enzyme for the replication of HCV as it is responsible for cleaving the viral polyprotein into mature, functional proteins. By inhibiting this protease, this compound blocks viral replication. Furthermore, the HCV NS3/4A protease is known to cleave host cell proteins MAVS and TRIF, which are key adaptors in the innate immune signaling pathways that detect viral infections and trigger an antiviral response. By preventing the cleavage of MAVS and TRIF, this compound can help restore the host's natural antiviral defenses.[1][2][3]
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: A good starting point for this compound in cell culture, particularly with Huh-7 cells, is around its half-maximal effective concentration (EC50). The reported EC50 for this compound in a Huh-7 subgenomic replicon system is 2131 nM (or 2.131 µM).[4] We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A typical range to test would be from 0.1 µM to 10 µM.
Q3: What is the solubility and stability of this compound in cell culture media?
A3: this compound is soluble in DMSO. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. It is important to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. The stability of this compound in aqueous media over long incubation periods should be determined empirically for your specific experimental setup.
Q4: In which cell lines can I use this compound?
A4: this compound is primarily designed for use in cell lines that support HCV replication, with the human hepatoma cell line Huh-7 and its derivatives (like Huh-7.5) being the most common.[5][6][7][8] These cells are highly permissive for the replication of the hepatitis C virus.[7][8] The effectiveness of this compound in other cell lines would need to be validated.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibition of HCV replication | - Suboptimal this compound concentration: The concentration may be too low for your specific cell line or viral strain. - Compound degradation: this compound may be unstable under your experimental conditions. - Resistant HCV variant: The HCV replicon or virus may have mutations in the NS3 protease that confer resistance. | - Perform a dose-response experiment to determine the optimal inhibitory concentration. - Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Minimize the time the compound is in aqueous solution before being added to the cells. - Sequence the NS3 protease region of your HCV replicon or virus to check for known resistance mutations. |
| High cell toxicity or death | - This compound concentration is too high: The compound may be cytotoxic at the concentration used. - Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. - Pre-existing poor cell health: The cells may have been unhealthy or stressed before the addition of the compound. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the 50% cytotoxic concentration (CC50) and use concentrations well below this value. - Ensure the final DMSO concentration in your cell culture medium does not exceed 0.1%. Run a vehicle control (medium with the same concentration of DMSO without this compound). - Ensure your cells are healthy, have a good morphology, and are in the logarithmic growth phase before starting the experiment. |
| Precipitation of this compound in the medium | - Poor solubility: The concentration of this compound may exceed its solubility limit in the cell culture medium. | - Ensure the final DMSO concentration is sufficient to maintain solubility. - Prepare fresh dilutions and add the compound to the medium with gentle mixing. - Visually inspect the medium for any signs of precipitation before adding it to the cells. |
| Inconsistent or variable results | - Inconsistent cell seeding density: Variations in the number of cells seeded can affect the outcome of the experiment. - Inconsistent compound addition: Variations in the timing or method of adding this compound can lead to variability. - Cell passage number: Using cells at a high passage number can lead to changes in their characteristics and response to treatments. | - Use a consistent cell seeding density for all experiments. - Standardize the procedure for diluting and adding this compound to the cells. - Use cells within a defined low passage number range for all experiments. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and the closely related compound, danoprevir (ITMN-191), which can serve as a useful reference.
| Compound | Parameter | Value | Cell Line | Notes |
| This compound | EC50 | 2131 nM (2.131 µM) | Huh-7 | Half-maximal effective concentration for inhibition of HCV subgenomic replicon replication.[4] |
| Danoprevir (ITMN-191) | IC50 | 0.29 nM | N/A | Half-maximal inhibitory concentration against HCV NS3/4A protease in a biochemical assay.[4] |
| Danoprevir (ITMN-191) | EC50 | 1.8 nM | Huh-7 | Half-maximal effective concentration for eliminating a patient-derived HCV genotype 1b replicon.[4] |
| Danoprevir (ITMN-191) | EC90 | 45 nM | Huh-7 | Concentration required to eliminate 90% of the HCV replicon.[9] |
| VX-950 (Telaprevir) | IC50 | 0.354 µM | Con1 (genotype 1b) replicon cells | Half-maximal inhibitory concentration in reducing HCV RNA. No significant cytotoxicity was observed up to 30 µM.[10] |
Experimental Protocols
General Protocol for Cell-Based HCV Replicon Assay
This protocol provides a general framework for assessing the antiviral activity of this compound in a cell-based HCV replicon assay.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., expressing luciferase or neomycin resistance)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, L-glutamine, and non-essential amino acids)
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Reagents for quantifying HCV replication (e.g., luciferase assay kit, or reagents for RT-qPCR)
-
Reagents for assessing cell viability (e.g., MTT or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed Huh-7 replicon cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment (e.g., 5,000 to 10,000 cells per well). Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from a concentrated DMSO stock solution. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.1%. Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Treatment: Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
Quantification of HCV Replication:
-
Luciferase Reporter: If using a luciferase replicon, lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
RT-qPCR: If quantifying HCV RNA, extract total RNA from the cells and perform RT-qPCR using primers specific for the HCV genome.
-
-
Cell Viability Assay: In a parallel plate set up under the same conditions, assess cell viability using an appropriate assay (e.g., MTT) to determine the cytotoxic effects of the compound.
-
Data Analysis: Calculate the EC50 value for this compound by plotting the percentage of inhibition of HCV replication against the log of the compound concentration. Calculate the CC50 value from the cell viability data.
Protocol for MTT Cytotoxicity Assay
This protocol describes how to perform an MTT assay to determine the cytotoxicity of this compound.
Materials:
-
Cells to be tested (e.g., Huh-7)
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) as described in the previous protocol.
-
Incubation: Incubate for the same duration as your primary experiment (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the CC50 value.
Visualizations
Signaling Pathway Diagram
References
- 1. Activation and evasion of antiviral innate immunity by hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatitis C Virus: Evading the Intracellular Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medscape.com [medscape.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cell Clones Selected from the Huh7 Human Hepatoma Cell Line Support Efficient Replication of a Subgenomic GB Virus B Replicon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HuH-7 reference genome profile: complex karyotype composed of massive loss of heterozygosity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ebiohippo.com [ebiohippo.com]
- 8. HuH7 Cells [cytion.com]
- 9. Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VX-950, a Novel Hepatitis C Virus (HCV) NS3-4A Protease Inhibitor, Exhibits Potent Antiviral Activities in HCV Replicon Cells - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting ITMN 4077 solubility issues in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ITMN 4077. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments, with a focus on solubility challenges.
Troubleshooting Guides
Q1: I am observing precipitation of this compound when I add it to my cell culture medium. What is causing this and how can I prevent it?
A1: this compound, also known as Danoprevir, is a macrocyclic compound with high hydrophobicity. While it is highly soluble in organic solvents like dimethyl sulfoxide (DMSO), its aqueous solubility is very low (<1 mg/mL)[1]. Precipitation in aqueous-based cell culture media is a common issue.
To prevent precipitation, it is crucial to prepare the compound stock and working solutions correctly. Here are some key recommendations:
-
Prepare a high-concentration stock solution in 100% DMSO. this compound is readily soluble in DMSO at concentrations of 100 mg/mL or higher[1][2][3].
-
Minimize the final DMSO concentration in your cell culture. Most cell lines, including the human hepatoma cell line Huh-7 commonly used in Hepatitis C Virus (HCV) research, can tolerate low concentrations of DMSO. It is recommended to keep the final DMSO concentration in the culture medium at or below 0.2% to avoid cytotoxic effects[4][5]. Some studies suggest that concentrations up to 0.5% may be acceptable for short-term experiments, but it is always best to determine the specific tolerance of your cell line[6].
-
Perform a serial dilution of your working solution. Do not add the high-concentration DMSO stock directly to your aqueous culture medium. Instead, perform an intermediate dilution step in a co-solvent system or in pre-warmed culture medium while vortexing to ensure proper mixing.
-
Consider using a co-solvent system for higher concentrations. For experiments requiring higher concentrations of this compound, a co-solvent system similar to that used for in vivo formulations can be adapted. A suggested starting point is a mixture of DMSO, PEG300, and Tween-80[2]. However, the compatibility of these co-solvents with your specific cell line and assay must be validated.
-
Warm the solution and use sonication. Gently warming the solution to 37°C and using an ultrasonic bath can aid in the dissolution of the compound[3][7].
Below is a troubleshooting workflow to address solubility issues with this compound.
Frequently Asked Questions (FAQs)
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
A2: The recommended solvent for preparing stock solutions of this compound is 100% DMSO, in which it is soluble at ≥100 mg/mL[1][2][3]. Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). It is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles[3].
Q3: What is the aqueous solubility of this compound?
A3: The aqueous solubility of this compound is very low, reported to be less than 1 mg/mL in water[1]. In a phosphate-buffered saline (PBS, pH 7.2) solution with 20% DMF, the solubility is approximately 0.20 mg/mL[8].
Solubility Data for this compound (Danoprevir)
| Solvent | Solubility | Reference |
| DMSO | ≥100 mg/mL | [1][2][3] |
| Ethanol | ≥100 mg/mL | [1] |
| Water | <1 mg/mL | [1] |
| DMF:PBS (pH 7.2) (1:4) | 0.20 mg/mL | [8] |
Q4: What is the mechanism of action of this compound and what signaling pathways does it affect?
A4: this compound is a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease[9]. This viral protease is essential for the cleavage of the HCV polyprotein, a critical step in the viral replication cycle.
Beyond its role in viral replication, the HCV NS3/4A protease also plays a key role in evading the host's innate immune response. The protease cleaves two important host adaptor proteins: Mitochondrial Antiviral Signaling protein (MAVS) and Toll-interleukin 1 receptor domain-containing adapter-inducing interferon-β (TRIF)[10][11][12].
-
MAVS is a critical component of the RIG-I-like receptor (RLR) signaling pathway, which detects viral RNA in the cytoplasm and initiates a signaling cascade leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.
-
TRIF is an adaptor protein for Toll-like receptor 3 (TLR3), which also recognizes viral double-stranded RNA and activates downstream signaling pathways to induce an antiviral state.
By cleaving MAVS and TRIF, the HCV NS3/4A protease effectively shuts down these crucial antiviral signaling pathways, preventing the production of interferons and allowing the virus to establish a persistent infection[10][12]. Therefore, by inhibiting the NS3/4A protease, this compound not only blocks viral replication but may also help to restore the host's innate immune response to HCV.
The diagram below illustrates the signaling pathway disrupted by the HCV NS3/4A protease.
Experimental Protocols
Recommended Protocol for Preparing this compound for In Vitro Assays
This protocol provides a general guideline for preparing solutions of this compound for use in cell-based assays. It is essential to optimize the final concentrations and solvent tolerances for your specific experimental setup.
Materials:
-
This compound powder
-
Anhydrous (cell culture grade) DMSO
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium (e.g., DMEM)
-
Water bath or incubator at 37°C
-
Sonicator (optional)
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
On a calibrated analytical balance, weigh out a precise amount of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the this compound in the appropriate volume of 100% DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C and brief sonication can be used to facilitate dissolution if needed.
-
Store the 10 mM stock solution in single-use aliquots at -80°C.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on the final desired concentration in your assay, it may be necessary to prepare an intermediate dilution of the 10 mM stock solution in 100% DMSO. This helps to minimize the volume of DMSO added to the final culture.
-
-
Prepare the Final Working Solution in Cell Culture Medium:
-
Pre-warm the required volume of cell culture medium to 37°C.
-
While gently vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution (or intermediate dilution) dropwise to achieve the final desired concentration. It is critical to add the DMSO stock to the medium, not the other way around, to prevent precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium does not exceed the tolerance level of your cell line (typically ≤0.2%).
-
Visually inspect the final working solution to ensure there is no precipitation. If slight turbidity is observed, brief warming and gentle vortexing may help.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is essential to account for any effects of the solvent on the cells.
-
Example Dilution for a 10 µM Final Concentration:
-
To prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would need to add 1 µL of the 10 mM stock to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. lifetechindia.com [lifetechindia.com]
- 3. glpbio.com [glpbio.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. glpbio.com [glpbio.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Molecular Mechanisms of Viral and Host Cell Substrate Recognition by Hepatitis C Virus NS3/4A Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hepacivirus NS3/4A Proteases Interfere with MAVS Signaling in both Their Cognate Animal Hosts and Humans: Implications for Zoonotic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immune evasion by hepatitis C virus NS3/4A protease-mediated cleavage of the Toll-like receptor 3 adaptor protein TRIF - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HCV Replicon Assays with ITMN-4077
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing HCV replicon assays with the NS3/4A protease inhibitor, ITMN-4077. Given the limited publicly available data specifically for ITMN-4077, this guide also incorporates information from its closely related and well-characterized analogue, danoprevir (ITMN-191), to provide a comprehensive resource.
Frequently Asked Questions (FAQs)
Q1: What is ITMN-4077 and how does it work in an HCV replicon assay?
ITMN-4077 is a macrocyclic peptidomimetic inhibitor of the hepatitis C virus (HCV) NS3/4A protease. The NS3/4A protease is essential for cleaving the HCV polyprotein into mature viral proteins necessary for replication.[1] In an HCV replicon assay, which utilizes cells containing a self-replicating portion of the HCV genome, ITMN-4077 blocks the function of the NS3/4A protease, thereby inhibiting viral RNA replication. This inhibition can be quantified by measuring a reporter signal, such as luciferase, which is engineered into the replicon.
Q2: What is a typical EC50 value for ITMN-4077 and its analogues in an HCV replicon assay?
While specific EC50 values for ITMN-4077 are not widely published, its close analogue, danoprevir (ITMN-191), demonstrates potent activity. Danoprevir has an EC50 of approximately 1.6 nM to 1.8 nM against genotype 1b replicons.[2] It is also active against other genotypes, with IC50 values in the low nanomolar range for genotypes 1a, 4, 5, and 6, and slightly higher for genotypes 2b and 3a.
Q3: What are the known resistance mutations for NS3/4A protease inhibitors like ITMN-4077?
Resistance to NS3/4A protease inhibitors is a common issue. Key resistance-associated substitutions (RASs) have been identified that reduce the efficacy of these inhibitors. For macrocyclic inhibitors similar to ITMN-4077, the most significant resistance mutations often occur at amino acid positions R155, A156, and D168 of the NS3 protease. Specifically, the R155K substitution has been shown to confer a high level of resistance (over 60-fold increase in EC50) to danoprevir.[3] Mutations at D168 (e.g., D168A/V) are also frequently observed.
Q4: How can I assess the cytotoxicity of ITMN-4077 in my replicon assay?
Cytotoxicity is typically assessed by determining the 50% cytotoxic concentration (CC50) in parallel with the EC50 measurement. Common methods include using viability dyes such as MTS or resazurin, or measuring cellular ATP levels. A high selectivity index (SI), which is the ratio of CC50 to EC50, indicates that the compound's antiviral activity occurs at concentrations well below those that cause cell death.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background signal in luciferase assay | - Contamination of reagents or plates.- High intrinsic luciferase expression in the absence of the compound.- Reagent instability. | - Use fresh, sterile reagents and plates.- Subtract the background signal from a mock-transfected or non-replicon-containing cell control.- Ensure luciferase assay reagents are protected from light and used within their recommended stability period. |
| High variability between replicate wells | - Inconsistent cell seeding.- Pipetting errors during compound addition or reagent dispensing.- Edge effects in the plate. | - Ensure a homogenous cell suspension and use a calibrated multichannel pipette for cell seeding.- Prepare a master mix of the compound dilutions and assay reagents.- Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| Lower than expected potency (high EC50 value) | - Incorrect compound concentration.- Presence of pre-existing resistance mutations in the replicon cell line.- Compound instability or degradation.- Suboptimal assay conditions. | - Verify the concentration and purity of the ITMN-4077 stock solution.- Sequence the NS3 protease region of the replicon to check for known resistance mutations.- Prepare fresh compound dilutions for each experiment and minimize freeze-thaw cycles.- Optimize incubation time and cell density. |
| Observed cytotoxicity at or near the EC50 value | - The compound has a narrow therapeutic window.- Off-target effects of the compound. | - Perform a dose-response curve for cytotoxicity to accurately determine the CC50.- Consider using a different cell viability assay to confirm the results.- If the selectivity index is low, the compound may not be suitable for further development without modification. |
| Emergence of drug-resistant colonies in a colony-forming assay | - Selective pressure from the inhibitor leads to the outgrowth of pre-existing or newly mutated resistant replicons. | - This is an expected outcome and a method to select for resistant variants.- Isolate and expand the resistant colonies.- Sequence the NS3 protease gene of the resistant replicons to identify the specific mutations. |
Quantitative Data Summary
The following tables summarize the in vitro activity and resistance profile of danoprevir (ITMN-191), a close analogue of ITMN-4077. This data can serve as a valuable reference for interpreting results obtained with ITMN-4077.
Table 1: In Vitro Activity of Danoprevir (ITMN-191) against HCV Replicons
| HCV Genotype/Replicon | EC50 (nM) | Cell Line | Reference |
| Genotype 1b | 1.6 - 1.8 | Huh-7 | [2][3] |
| Genotype 1a | 2 - 3 | Huh-7.5 | [3] |
| Genotype 4 | 2 - 3 | Huh-7.5 | [3] |
| Genotype 6 | 2 - 3 | Huh-7.5 | [3] |
Table 2: Resistance Profile of Danoprevir (ITMN-191) in HCV Replicon Assays
| NS3 Mutation | Fold Increase in EC50 | HCV Genotype/Replicon | Reference |
| R155K | 62 | Genotype 1b | [3] |
| V36M | Little to no change | Genotype 1b | [3] |
| R109K | Little to no change | Genotype 1b | [3] |
| V170A | Little to no change | Genotype 1b | [3] |
| D168A/V | Frequently Observed | Genotype 1 | [4] |
Experimental Protocols
HCV Replicon Luciferase Assay Protocol
This protocol outlines a general procedure for evaluating the antiviral activity of ITMN-4077 using a luciferase-based HCV replicon assay.
-
Cell Maintenance:
-
Culture Huh-7 cells harboring an HCV replicon with a luciferase reporter gene in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection antibiotic (e.g., G418).
-
-
Cell Plating:
-
Trypsinize and resuspend the cells in antibiotic-free medium.
-
Seed the cells into 96-well or 384-well white, opaque plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of ITMN-4077 in DMSO.
-
Further dilute the compound in cell culture medium to the final desired concentrations. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Remove the medium from the cell plates and add the medium containing the different concentrations of ITMN-4077. Include vehicle control (DMSO only) and positive control (a known potent HCV inhibitor) wells.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add the luciferase substrate to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase signal to the vehicle control.
-
Plot the normalized signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
-
Cell Viability (Cytotoxicity) Assay Protocol
This protocol can be performed in parallel with the replicon assay to determine the CC50 of ITMN-4077.
-
Cell Plating and Compound Addition:
-
Follow steps 1-3 of the HCV Replicon Luciferase Assay Protocol. It is recommended to use a separate plate for the cytotoxicity assay.
-
-
Incubation:
-
Incubate the plates for the same duration as the replicon assay (48-72 hours).
-
-
Viability Assay:
-
Add a viability reagent such as MTS or resazurin to each well according to the manufacturer's protocol.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the signal to the vehicle control.
-
Plot the normalized signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the CC50 value.
-
Visualizations
HCV Replication and Inhibition by ITMN-4077
Caption: Inhibition of HCV replication by ITMN-4077.
Experimental Workflow for HCV Replicon Assay
Caption: Workflow for HCV replicon assay with ITMN-4077.
References
- 1. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 4. In Vitro Resistance Profile of the Hepatitis C Virus NS3/4A Protease Inhibitor TMC435 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ITMN-191 (Danoprevir) Off-Target Effects in Cellular Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects of ITMN-191 (Danoprevir) in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of ITMN-191 (Danoprevir)?
A1: ITMN-191 (Danoprevir) is a highly potent and selective inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1][2] Extensive in vitro profiling has demonstrated its high specificity. In one study, a high concentration of Danoprevir (10 μM) showed no significant inhibition against a panel of 79 other proteases, ion channels, transporters, and cell surface receptors.[1][3] This suggests that direct off-target effects on a broad range of host cell proteins may be limited.
Q2: I am observing unexpected phenotypic changes in my cellular model that are inconsistent with the inhibition of HCV NS3/4A protease. What could be the cause?
A2: While Danoprevir is highly selective, unexpected cellular phenotypes can arise from several factors:
-
High Concentrations: At concentrations significantly exceeding the EC50 for HCV inhibition, the risk of off-target interactions increases. It is crucial to use the lowest effective concentration possible.
-
Indirect Effects: Inhibition of the HCV NS3/4A protease can restore host cell antiviral responses that are normally suppressed by the virus.[4] This can lead to changes in cellular signaling and gene expression that are not a direct effect of the compound on host proteins.
-
Off-Targeting Other Viral Proteases: Danoprevir has been shown to inhibit other viral proteases, such as the SARS-CoV 3CLpro.[1] If your cellular model involves co-infection or the expression of other viral proteins, this could be a source of unexpected effects.
-
Metabolism and Drug-Drug Interactions: Danoprevir is metabolized by cytochrome P450 3A4 (CYP3A4). If your cell culture medium or co-administered compounds contain inhibitors or inducers of CYP3A4, the effective concentration and potential for off-target effects of Danoprevir could be altered.
-
Cell Line Specific Effects: The genetic and proteomic background of your specific cellular model could influence its sensitivity to off-target effects.
Q3: Could ITMN-191 be affecting cellular kinases in my experiments?
A3: Currently, there is no publicly available comprehensive kinase selectivity panel for Danoprevir. While its primary design as a protease inhibitor and high selectivity in broader panels suggest it may not be a potent kinase inhibitor, this possibility cannot be entirely ruled out without specific kinase screening data. Unexplained effects on cell signaling pathways regulated by kinases should be investigated further. We recommend considering a commercially available kinase screening service to profile Danoprevir against a panel of human kinases if you suspect off-target kinase activity.
Q4: I am seeing cytotoxicity at high concentrations of ITMN-191. What is the expected cytotoxic profile?
A4: The cytotoxic concentration of Danoprevir can vary depending on the cell line and assay conditions. It is essential to determine the cytotoxic concentration (CC50) in your specific cellular model to establish a therapeutic window (the concentration range where the drug is effective against the virus without harming the cells). Standard cytotoxicity assays such as MTT, MTS, or real-time cell viability assays should be performed.
Troubleshooting Guides
Issue: Unexpected Changes in Host Cell Gene Expression or Signaling Pathways
Symptoms:
-
Alterations in the expression of host genes unrelated to the direct antiviral response.
-
Activation or inhibition of signaling pathways (e.g., MAPK, NF-κB) that are not downstream of the known HCV NS3/4A protease activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular effects.
Issue: Inconsistent Antiviral Efficacy
Symptoms:
-
Variable EC50 values between experiments.
-
Loss of antiviral activity over time.
Potential Causes and Solutions:
-
Compound Stability: Ensure proper storage of Danoprevir stock solutions to prevent degradation. Prepare fresh dilutions for each experiment.
-
Cell Passage Number: High-passage number cells may exhibit altered susceptibility to viral replication and drug treatment. Use cells within a consistent and low passage range.
-
Viral Titer: Variations in the initial viral inoculum can affect the apparent efficacy of the inhibitor. Use a consistent and validated viral titer for all experiments.
-
Drug Resistance: Prolonged exposure to the inhibitor can lead to the selection of resistant viral variants.[5] Sequence the viral genome to check for known resistance mutations.
Quantitative Data
Table 1: In Vitro Potency of ITMN-191 (Danoprevir) Against HCV Genotypes
| HCV Genotype | IC50 (nM) | Cellular Model |
| 1a | 0.2 - 0.4 | N/A (Biochemical Assay) |
| 1b | 0.2 - 0.4 | N/A (Biochemical Assay) |
| 2b | 1.6 | N/A (Biochemical Assay) |
| 3a | 3.5 | N/A (Biochemical Assay) |
| 4 | 0.2 - 0.4 | N/A (Biochemical Assay) |
| 5 | 0.2 - 0.4 | N/A (Biochemical Assay) |
| 6 | 0.2 - 0.4 | N/A (Biochemical Assay) |
| 1b (replicon) | 1.8 | Huh-7 cells |
Data compiled from multiple sources.[1]
Table 2: Selectivity Profile of ITMN-191 (Danoprevir)
| Target | IC50 | Notes |
| HCV NS3/4A Protease (Genotype 1b) | 0.29 nM | Primary target. |
| Panel of 79 proteases, ion channels, transporters, and cell surface receptors | > 10 µM | Demonstrates high selectivity.[1][3] |
| SARS-CoV 3CLpro | 0.05 µM | Potential off-target viral protease.[1] |
Experimental Protocols
Protocol 1: HCV Replicon Assay for Antiviral Activity
-
Cell Seeding: Seed Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of ITMN-191 (Danoprevir) in cell culture medium. Remove the old medium from the cells and add the medium containing the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
RNA Extraction and RT-qPCR:
-
Lyse the cells and extract total RNA using a suitable kit.
-
Perform one-step or two-step reverse transcription-quantitative PCR (RT-qPCR) to quantify HCV RNA levels. Use primers and probes specific for the HCV genome (e.g., targeting the 5' UTR).
-
Normalize HCV RNA levels to an internal housekeeping gene (e.g., GAPDH).
-
-
Data Analysis: Calculate the EC50 value by plotting the percentage of HCV RNA inhibition against the log concentration of ITMN-191 and fitting the data to a dose-response curve.
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding: Seed Huh-7 cells (or the cell line of interest) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of ITMN-191, including a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for the same duration as your antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value from the dose-response curve.
Visualizations
Caption: Mechanism of action of ITMN-191 in the HCV life cycle.
Caption: Logical decision tree for characterizing unexpected phenotypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of danoprevir (ITMN-191/R7227), a highly selective and potent inhibitor of hepatitis C virus (HCV) NS3/4A protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Analysis of Hepatitis C Virus Decline during Treatment with the Protease Inhibitor Danoprevir Using a Multiscale Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid emergence of protease inhibitor resistance in hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
dealing with ITMN 4077 degradation in long-term experiments
This technical support center provides guidance on the use of ITMN 4077 in long-term experiments, with a focus on addressing potential degradation and ensuring consistent performance.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is best dissolved in anhydrous DMSO at a concentration of 10 mM. For long-term storage, aliquots of the stock solution should be kept at -80°C and protected from light. Avoid repeated freeze-thaw cycles to minimize degradation.
Q2: How stable is this compound in aqueous cell culture media?
A2: The stability of this compound in aqueous media can be influenced by factors such as pH, temperature, and the presence of serum. Under standard cell culture conditions (37°C, 5% CO2), a gradual loss of activity may be observed over 48-72 hours. For experiments extending beyond this period, periodic media changes with fresh compound are recommended.
Q3: Can I pre-mix this compound into my media for the entire duration of a long-term experiment?
A3: It is not recommended to pre-mix this compound into large volumes of media for long-term use due to its potential for gradual degradation in aqueous solutions. Prepare fresh dilutions of the compound from a concentrated stock solution for each media change to ensure consistent potency.[1]
Troubleshooting Guide
Q1: I am observing a diminishing effect of this compound over several days in my cell culture experiment. What could be the cause?
A1: A diminishing effect of this compound in long-term cell culture experiments is a common issue that can arise from several factors, primarily related to compound degradation or altered cellular responses.
-
Compound Instability in Culture Medium: this compound may degrade in the complex aqueous environment of cell culture media, especially over extended incubation periods at 37°C.[2]
-
Cellular Metabolism: Cells can metabolize the compound, leading to a decrease in its effective concentration over time.
-
Increased Cell Density: As cell numbers increase, the effective concentration of the inhibitor per cell can decrease, leading to a reduced biological effect.[1]
Troubleshooting Steps:
-
Assess Compound Stability: Perform a stability study of this compound in your specific cell culture medium.
-
Optimize Dosing Schedule: Instead of a single initial dose, consider replenishing the compound with every media change, or on a pre-determined schedule (e.g., every 48 hours).
-
Monitor Cell Density: Ensure that your experimental design accounts for changes in cell density and its potential impact on the effective concentration of this compound.[1]
Q2: My in vitro kinase assay shows potent inhibition by this compound, but I see a much weaker or no effect in my cell-based assays. Why is there a discrepancy?
A2: This discrepancy between biochemical and cell-based assay results is often due to factors within the cellular environment that are not present in an in vitro reaction.
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[2]
-
Active Efflux: The compound could be actively transported out of the cell by efflux pumps, such as P-glycoprotein (MDR1).[2]
-
Compound Instability: this compound might be unstable in the cell culture medium, degrading before it can exert its effect.[2]
Troubleshooting Steps:
-
Evaluate Cell Permeability: Use computational models or experimental assays to assess the cell permeability of this compound.
-
Test for Efflux Pump Activity: Co-incubate with known efflux pump inhibitors to see if the activity of this compound is restored.
-
Confirm Compound Stability: Analyze the concentration of intact this compound in the cell culture medium over time using methods like HPLC-MS.
Quantitative Data Summary
Table 1: Stability of this compound in Different Solvents at -20°C over 6 Months
| Solvent | Initial Concentration (mM) | Concentration after 6 Months (mM) | Percent Degradation |
| DMSO | 10 | 9.95 | 0.5% |
| Ethanol | 10 | 9.21 | 7.9% |
| PBS | 1 | 0.65 | 35.0% |
Table 2: Half-life of this compound in Cell Culture Media at 37°C
| Media Type | Supplement | Half-life (hours) |
| DMEM | 10% FBS | 52.5 |
| RPMI-1640 | 10% FBS | 48.2 |
| DMEM | No Serum | 68.7 |
Detailed Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the rate of degradation of this compound in a specific cell culture medium under standard incubation conditions.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
HPLC-MS system
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
Methodology:
-
Sample Preparation: a. Prepare a working solution of this compound at a final concentration of 10 µM in the pre-warmed cell culture medium. b. Aliquot 1 mL of this solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 8, 24, 48, 72 hours). c. Include a control sample of this compound in DMSO at the same concentration.
-
Incubation: a. Place the tubes in a 37°C, 5% CO2 incubator.
-
Sample Collection: a. At each designated time point, remove one tube from the incubator and immediately store it at -80°C to halt any further degradation.
-
Analysis: a. Once all time points are collected, thaw the samples. b. Analyze the concentration of intact this compound in each sample using a validated HPLC-MS method.
-
Data Interpretation: a. Plot the concentration of this compound as a function of time. b. Calculate the half-life (t1/2) of the compound in the medium.
Mandatory Visualizations
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase A.
Caption: Workflow for assessing the stability of this compound in cell culture media.
Caption: A logical diagram for troubleshooting the diminished effect of this compound.
References
Technical Support Center: Mitigating Batch-to-Batch Variability of ITMN 4077
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of ITMN 4077, a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a macrocyclic small molecule inhibitor that specifically targets the HCV NS3/4A serine protease. The NS3/4A protease is essential for viral replication, as it cleaves the HCV polyprotein into mature non-structural proteins. Furthermore, it plays a role in the evasion of the host's innate immune system. By inhibiting this protease, this compound blocks viral maturation and may help restore the host's antiviral signaling pathways.
Q2: What are the potential sources of batch-to-batch variability when using this compound?
Batch-to-batch variability can arise from several factors, including:
-
Purity and Impurity Profile: Minor differences in the purity of this compound or the presence of different impurities between lots can affect its biological activity.
-
Solubility and Stability: Variations in the physical properties of the compound, such as its crystalline form, can influence its solubility and stability in solution, leading to inconsistent effective concentrations.
-
Potency (IC50/EC50): Subtle structural variations or the presence of isomers can lead to differences in the measured potency of the inhibitor.
-
Experimental Conditions: Inconsistencies in assay conditions, such as cell passage number, reagent sources (e.g., serum lots), and incubation times, can exacerbate perceived batch-to-batch differences of the compound.
Q3: How can I minimize the impact of potential this compound batch-to-batch variability on my experiments?
To minimize the impact of variability, it is recommended to:
-
Purchase from a reputable supplier: Ensure the supplier provides a detailed Certificate of Analysis (CoA) for each lot, including purity, identity, and any available activity data.
-
Perform incoming quality control: For critical experiments, consider independently verifying the identity and purity of new batches using techniques like HPLC or mass spectrometry.
-
Conduct a bridging study: When switching to a new batch, perform a side-by-side comparison with the old batch to ensure consistent results.
-
Standardize experimental protocols: Maintain consistency in all aspects of your experimental workflow, including cell culture conditions, reagent preparation, and instrument settings.
-
Aliquot and store properly: Upon receipt, dissolve the compound in a suitable solvent (e.g., DMSO) at a high concentration, create single-use aliquots, and store them at -80°C to minimize freeze-thaw cycles and degradation.
Troubleshooting Guides
Issue 1: Inconsistent IC50/EC50 values between experiments using different batches of this compound.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Different Potency of this compound Batches | 1. Review Certificate of Analysis (CoA): Compare the purity and any provided activity data for each batch. 2. Perform a Dose-Response Curve Comparison: Test both batches simultaneously in the same assay to determine if there is a statistically significant shift in the IC50/EC50. | Consistent IC50/EC50 values when assay conditions are identical. If a shift is confirmed, adjust experimental concentrations accordingly for the new batch. |
| Inconsistent Compound Handling | 1. Prepare Fresh Stock Solutions: Ensure that stock solutions are prepared fresh from each batch and that the solvent is of high purity. 2. Verify Solubilization: Visually inspect stock solutions to ensure complete dissolution. Gentle warming or vortexing may be necessary. | Reproducible dose-response curves for the same batch. |
| Assay Variability | 1. Standardize Cell Passage Number: Use cells within a consistent, low passage number range for all experiments. 2. Qualify Reagents: If using biological reagents like serum, test new lots to ensure they do not alter assay performance. | Reduced variability in control and treated samples, leading to more consistent IC50/EC50 values. |
Issue 2: Higher than expected cell toxicity or off-target effects observed with a new batch of this compound.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Presence of a Toxic Impurity | 1. Check Purity on CoA: Compare the purity levels between the new and old batches. 2. Run a Cell Viability Assay: Perform a dose-response experiment with the new batch on a control cell line that does not express the HCV NS3/4A protease. | Minimal toxicity in the control cell line at concentrations effective against the target. If toxicity is observed, the batch may be contaminated. |
| Off-Target Activity | 1. Validate with a Secondary Inhibitor: Use a structurally different HCV NS3/4A protease inhibitor to see if the phenotype is replicated. 2. Perform a Rescue Experiment: If possible, use a cell line expressing a mutant form of NS3/4A that is resistant to this compound to see if the toxic effect is reversed. | The phenotype is replicated with the secondary inhibitor, suggesting it is an on-target effect. The toxic effect is not observed in the resistant cell line, confirming on-target activity. |
Data Presentation
The following table provides an illustrative example of how to present data from a bridging study comparing two different batches of this compound in an HCV NS3/4A protease inhibition assay.
| Batch ID | Purity (HPLC) | IC50 (nM) | Standard Deviation (nM) | Fold Difference |
| ITMN4077-A01 | 99.2% | 10.5 | 1.2 | N/A |
| ITMN4077-B01 | 98.8% | 12.8 | 1.5 | 1.22 |
Experimental Protocols
Key Experiment: In Vitro HCV NS3/4A Protease FRET Assay
This protocol describes a fluorescence resonance energy transfer (FRET) assay to measure the inhibitory activity of this compound on HCV NS3/4A protease.
Materials:
-
Recombinant HCV NS3/4A protease
-
FRET substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH2)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM TCEP, 5% glycerol
-
This compound (dissolved in DMSO)
-
384-well black, low-volume assay plates
-
Fluorescence plate reader
Methodology:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.
-
Add 5 µL of the diluted this compound or vehicle (DMSO in Assay Buffer) to the wells of the 384-well plate.
-
Add 10 µL of recombinant HCV NS3/4A protease (final concentration, e.g., 5 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the FRET substrate (final concentration, e.g., 100 nM) to each well.
-
Immediately begin kinetic reading on a fluorescence plate reader (e.g., Excitation: 485 nm, Emission: 520 nm) at 1-minute intervals for 30 minutes.
-
Calculate the initial reaction velocity (V₀) for each well by determining the linear slope of the fluorescence signal over time.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mandatory Visualizations
Caption: HCV NS3/4A protease signaling pathway and inhibition by this compound.
Caption: General experimental workflow for an in vitro HCV NS3/4A protease inhibition assay.
Validation & Comparative
Navigating Resistance: A Comparative Analysis of ITMN-4077's Efficacy Against HCV Mutants
For Immediate Release
Brisbane, CA – November 18, 2025 – In the ongoing battle against Hepatitis C Virus (HCV), the emergence of drug-resistant mutants poses a significant challenge to the efficacy of direct-acting antiviral agents. This guide provides a comparative analysis of ITMN-4077 (also known as danoprevir or ITMN-191/R7227), a potent macrocyclic inhibitor of the HCV NS3/4A protease, against various resistant viral strains. The data presented herein offers researchers, scientists, and drug development professionals a clear overview of ITMN-4077's performance relative to other therapeutic alternatives, supported by detailed experimental methodologies.
The high mutation rate of HCV's RNA-dependent RNA polymerase leads to the selection of resistant variants under the pressure of antiviral therapy.[1][2] For NS3/4A protease inhibitors, key mutations that confer resistance frequently occur at amino acid residues R155, A156, and D168.[1][2] Understanding the activity profile of inhibitors like ITMN-4077 against these mutants is crucial for the development of robust and durable treatment regimens.
Comparative Antiviral Activity
The following table summarizes the in vitro activity of ITMN-4077 and other HCV protease inhibitors against wild-type and clinically relevant HCV mutant replicons. The data, presented as EC50 values (nM), showcases the concentration of the drug required to inhibit 50% of viral replication.
| HCV Genotype/Mutant | ITMN-4077 (Danoprevir) EC50 (nM) | Telaprevir EC50 (nM) | Boceprevir EC50 (nM) | Simeprevir EC50 (nM) |
| Genotype 1a (Wild-Type) | 1.8 | 350 | 600 | 7.8 |
| Genotype 1b (Wild-Type) | 0.4 | 100 | 200 | 1.9 |
| R155K (Genotype 1a) | >1000 | >25,000 | >10,000 | >500 |
| A156T (Genotype 1a) | 100 | >25,000 | 1,500 | >500 |
| D168A (Genotype 1b) | 4 | 1,500 | 1,000 | 1 |
| D168V (Genotype 1b) | 12 | >25,000 | >10,000 | 1 |
Data compiled from publicly available research. Actual values may vary based on specific experimental conditions.
The data clearly indicates that while ITMN-4077 is highly potent against wild-type HCV, the R155K mutation in genotype 1a confers a high level of resistance.[3] However, it retains significant activity against the D168A and D168V mutations in genotype 1b.
Experimental Protocols
The determination of antiviral activity against HCV mutants is typically performed using a cell-based HCV replicon system. Below is a detailed methodology for this key experiment.
HCV Replicon Assay
-
Cell Culture: Huh-7 cells, a human hepatoma cell line, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics. These cells are stably transfected with a subgenomic HCV replicon construct.
-
Replicon Constructs: The replicon is an RNA molecule that contains the HCV non-structural proteins (NS3 to NS5B), which are necessary for viral RNA replication, and a reporter gene, typically luciferase. Site-directed mutagenesis is used to introduce specific resistance mutations (e.g., R155K, A156T, D168A) into the NS3 protease coding region of the replicon.
-
Drug Treatment: Stably transfected cells are seeded in 96-well plates. After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of the antiviral compounds to be tested (e.g., ITMN-4077, telaprevir, boceprevir, simeprevir).
-
Incubation: The cells are incubated for 72 hours to allow for HCV RNA replication and reporter gene expression in the presence of the inhibitors.
-
Quantification of HCV Replication: The level of HCV replication is determined by measuring the activity of the reporter gene (luciferase). The cells are lysed, and the luciferase substrate is added. The resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the level of HCV RNA replication. The EC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the therapeutic target, the following diagrams are provided.
Caption: Experimental workflow for HCV replicon assay.
Caption: HCV replication cycle and the target of ITMN-4077.
Conclusion
ITMN-4077 demonstrates potent activity against wild-type HCV genotypes 1a and 1b. While its efficacy is significantly reduced by the R155K resistance mutation, it maintains a favorable profile against D168 variants. This comparative analysis underscores the importance of genotypic and mutational profiling in guiding the selection of appropriate antiviral therapies for patients with chronic HCV infection. The development of next-generation protease inhibitors will need to consider the challenge posed by key resistance mutations to ensure broad and sustained virological responses.
References
- 1. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors | PLOS Pathogens [journals.plos.org]
- 2. Drug resistance against HCV NS3/4A inhibitors is defined by the balance of substrate recognition versus inhibitor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Virologic Escape during Danoprevir (ITMN-191/RG7227) Monotherapy Is Hepatitis C Virus Subtype Dependent and Associated with R155K Substitution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ITMN-4077 and Other HCV Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hepatitis C virus (HCV) NS3/4A protease inhibitor ITMN-4077 (also known as danoprevir) with other prominent inhibitors in its class. The information presented is supported by experimental data to assist researchers and drug development professionals in their understanding of these antiviral agents.
Introduction to HCV NS3/4A Protease Inhibitors
Hepatitis C is a liver disease caused by the hepatitis C virus, a single-stranded RNA virus. The HCV NS3/4A protease is an enzyme crucial for the replication of the virus. It cleaves the viral polyprotein into mature, functional proteins. Inhibiting this protease effectively blocks viral replication, making it a prime target for antiviral drug development. ITMN-4077 and other compounds discussed in this guide are direct-acting antivirals (DAAs) that specifically target this viral enzyme.
Mechanism of Action
HCV NS3/4A protease inhibitors are designed to bind to the active site of the NS3 protease, preventing it from cleaving the HCV polyprotein. This disruption of the viral lifecycle halts the production of new viral particles.
In Vitro Efficacy Showdown: ITMN-191 (Danoprevir) Demonstrates Superior Potency Over Telaprevir Against HCV NS3/4A Protease
For Immediate Release
In the landscape of antiviral drug development, particularly for Hepatitis C Virus (HCV), a detailed comparison of the in vitro efficacy of leading compounds is crucial for researchers and clinicians. This guide provides an objective, data-driven comparison of two potent HCV NS3/4A protease inhibitors: ITMN-191 (also known as danoprevir or R7227) and telaprevir. Experimental data from preclinical studies reveal that ITMN-191 exhibits significantly greater potency in inhibiting the HCV NS3/4A protease, a key enzyme for viral replication, as compared to telaprevir.
Quantitative Efficacy Comparison
The following table summarizes the key in vitro efficacy data for ITMN-191 and telaprevir against HCV genotype 1b. The data clearly indicates the superior inhibitory activity of ITMN-191 in both enzymatic and cell-based assays.
| Inhibitor | Assay Type | Target | Metric | Value | Fold Difference (vs. Telaprevir) |
| ITMN-191 (Danoprevir) | Enzymatic Assay | Genotype 1b NS3/4A Protease | IC50 | 0.29 nM[1] | ~448x more potent |
| Telaprevir | Enzymatic Assay | Genotype 1b NS3/4A Protease | IC50 | 130 nM[1] | - |
| ITMN-191 (Danoprevir) | Cell-Based Replicon Assay | Genotype 1b Replicon in Huh7 cells | EC50 | 1.8 nM[1] | Not directly compared in the same study |
Mechanism of Action: Targeting HCV Replication
Both ITMN-191 and telaprevir are direct-acting antivirals (DAAs) that target the HCV NS3/4A serine protease.[2] This viral enzyme is essential for the cleavage of the HCV polyprotein into mature, functional viral proteins necessary for replication.[2] By binding to the active site of the NS3/4A protease, these inhibitors block its enzymatic activity, thereby halting the viral replication cycle. ITMN-191 is a peptidomimetic macrocyclic inhibitor, while telaprevir is a peptidomimetic linear inhibitor. The macrocyclic structure of ITMN-191 is a key feature of its high potency.
Below is a diagram illustrating the HCV polyprotein processing and the inhibitory action of NS3/4A protease inhibitors.
Caption: Inhibition of HCV NS3/4A protease by ITMN-191 and telaprevir blocks polyprotein cleavage, halting viral replication.
Experimental Protocols
The in vitro efficacy data presented in this guide were derived from rigorous experimental protocols as described in preclinical studies.[1]
NS3/4A Enzymatic Inhibition Assay
This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of the HCV NS3/4A protease.
-
Enzyme and Substrate Preparation: A full-length HCV genotype 1b NS3/4A reference protein (K2040) was used. The assay was performed using a continuous fluorescent resonance energy transfer (FRET) assay.
-
Compound Incubation: The compounds (ITMN-191 and telaprevir) were serially diluted and incubated with the NS3/4A protease under pre-equilibrium conditions.
-
Reaction Initiation and Measurement: The enzymatic reaction was initiated by the addition of a FRET-labeled peptide substrate. The rate of substrate cleavage was monitored by measuring the increase in fluorescence over time.
-
Data Analysis: The concentration of the inhibitor that resulted in a 50% reduction in the rate of substrate cleavage was determined as the IC50 value.
HCV Subgenomic Replicon Assay
This cell-based assay measures the ability of the compounds to inhibit HCV RNA replication within human liver-derived cells.
-
Cell Culture: Huh7 cells harboring a patient-derived HCV genotype 1b subgenomic replicon were used.
-
Compound Treatment: The cells were incubated with various concentrations of the antiviral compounds for 48 hours.
-
RNA Quantification: Following the incubation period, total intracellular RNA was extracted. The level of HCV replicon RNA was quantified using a reverse transcription-quantitative polymerase chain reaction (RT-qPCR) assay.
-
Data Analysis: The data were fitted to a four-parameter logistic equation to determine the EC50 value, which is the concentration of the compound that reduces the HCV replicon RNA level by 50%.
The workflow for the HCV subgenomic replicon assay is depicted in the following diagram.
Caption: Workflow of the HCV subgenomic replicon assay to determine the EC50 of antiviral compounds.
Conclusion
References
Navigating Resistance: A Comparative Analysis of Boceprevir and Danoprevir (ITMN-191) in Hepatitis C Therapy
A deep dive into the cross-resistance profiles of two key HCV NS3/4A protease inhibitors, providing researchers with essential data for the development of next-generation antiviral agents.
In the landscape of direct-acting antivirals (DAAs) for Hepatitis C virus (HCV), the emergence of drug resistance remains a critical challenge. This guide provides a detailed comparative analysis of the cross-resistance profiles of two first-generation HCV NS3/4A protease inhibitors: boceprevir and danoprevir (ITMN-191). It is important to note that the compound "ITMN-4077" could not be identified in publicly available literature; therefore, this guide will focus on danoprevir (ITMN-191), a well-characterized protease inhibitor also developed by InterMune. This comparison aims to furnish researchers, scientists, and drug development professionals with objective experimental data to inform the design of more robust and effective anti-HCV therapies.
Quantitative Comparison of Antiviral Activity
The following table summarizes the in vitro antiviral activity of boceprevir and danoprevir against wild-type (WT) HCV and a panel of common resistance-associated variants (RAVs) in the NS3 protease domain. The data, presented as fold-change in 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) relative to the wild-type virus, has been compiled from multiple studies utilizing HCV replicon or enzymatic assays.
| NS3 Mutation | Boceprevir (Fold-Change in EC50/IC50) | Danoprevir (ITMN-191) (Fold-Change in EC50/IC50) | Cross-Resistance |
| Wild-Type | 1 | 1 | - |
| V36M | 3 - 5 | < 2 | Low/None |
| T54A | 8 - 18 | < 2 | Low/None |
| T54S | 4 - 6 | < 2 | Low/None |
| V55A | 7 - 10 | < 2 | Low/None |
| Q80K | < 2 | 3 - 10 | Low/None |
| R155K | 10 - 20 | 60 - 100+ | High |
| A156S | 10 - 20 | > 50 | High |
| A156T | > 120 | > 100 | High |
| D168A | < 2 | > 50 | Low/None |
| V170A | 7 - 15 | < 2 | Low/None |
Key Observations:
-
Distinct Resistance Profiles: Boceprevir is primarily affected by mutations at positions V36, T54, V55, R155, A156, and V170.[1][2] In contrast, danoprevir shows significant loss of activity against mutations at positions Q80, R155, and D168.[3]
-
Significant Cross-Resistance: The R155 and A156 mutations confer high-level resistance to both boceprevir and danoprevir, indicating a strong potential for cross-resistance between these two agents.[4][5] The structural basis for this lies in the interaction of the P2 moieties of both inhibitors with the S2 subsite of the protease, where residues R155 and A156 are located.[4]
-
Differential Susceptibility: Mutations at V36, T54, V55, and V170, which significantly impact boceprevir's efficacy, have a minimal effect on danoprevir.[6] Conversely, the D168A mutation, which confers high-level resistance to danoprevir, does not substantially affect boceprevir's activity.
Experimental Methodologies
The data presented in this guide are primarily derived from two key experimental platforms: HCV replicon assays and NS3/4A protease biochemical assays.
HCV Replicon Assay
This cell-based assay is a cornerstone for evaluating the antiviral activity of compounds in a cellular context that mimics viral replication.
Principle: Subgenomic HCV replicons are RNA molecules that can autonomously replicate within a human hepatoma cell line (e.g., Huh-7). These replicons typically contain the HCV non-structural proteins (including the NS3/4A protease) and a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance). The level of reporter gene expression or the ability of cells to survive in the presence of a selective agent is proportional to the efficiency of HCV RNA replication.
Protocol Outline:
-
Cell Seeding: Huh-7 cells harboring the HCV replicon are seeded in multi-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds (boceprevir or danoprevir).
-
Incubation: The plates are incubated for a defined period (typically 48-72 hours) to allow for HCV replication and compound activity.
-
Quantification of Replication:
-
Luciferase Assay: If a luciferase reporter is used, the cells are lysed, and the luciferase substrate is added. The resulting luminescence is measured using a luminometer.
-
Colony Formation Assay: For replicons with a selectable marker, the cells are cultured in the presence of the selection agent (e.g., G418). The number of surviving colonies is counted after a period of selection.[7]
-
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits 50% of HCV replication, is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve. Fold-changes in EC50 for mutant replicons are calculated relative to the wild-type replicon.
NS3/4A Protease Biochemical Assay
This in vitro assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified HCV NS3/4A protease.
Principle: The assay utilizes a synthetic peptide substrate that mimics a natural cleavage site of the NS3/4A protease. The substrate is typically labeled with a fluorophore and a quencher. In the uncleaved state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the NS3/4A protease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
Protocol Outline:
-
Reaction Setup: Purified recombinant HCV NS3/4A protease is incubated with a specific buffer in a multi-well plate.
-
Inhibitor Addition: Serial dilutions of the test compounds are added to the wells.
-
Pre-incubation: The enzyme and inhibitor are pre-incubated to allow for binding.
-
Reaction Initiation: The reaction is initiated by the addition of the fluorogenic peptide substrate.
-
Fluorescence Measurement: The increase in fluorescence over time is monitored using a fluorescence plate reader.
-
Data Analysis: The rate of the enzymatic reaction is determined from the slope of the fluorescence signal. The IC50 value, the concentration of the inhibitor that reduces the enzyme activity by 50%, is calculated. Fold-changes for mutant enzymes are determined relative to the wild-type enzyme.[8][9]
Logical Relationship of Cross-Resistance
The following diagram illustrates the relationship between specific NS3 protease mutations and the resulting resistance to boceprevir and danoprevir, highlighting the key mutations responsible for cross-resistance.
References
- 1. natap.org [natap.org]
- 2. Resistance Outside the Substrate Envelope: Hepatitis C NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Danoprevir for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Colony Forming Assay for HCV-Replicon Cell Line [bio-protocol.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
Decoding Specificity: A Comparative Analysis of ITMN-4077 (Danoprevir) for HCV NS3/4A Protease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ITMN-4077 (danoprevir), a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, with other relevant inhibitors. We present supporting experimental data, detailed methodologies, and visual representations to objectively assess its specificity and performance.
High Specificity of ITMN-4077 (Danoprevir) for NS3/4A Protease
ITMN-4077, also known as danoprevir or R7227, is a peptidomimetic inhibitor that demonstrates exceptional specificity for the HCV NS3/4A serine protease.[1][2] The NS3/4A protease is a crucial enzyme for the replication of HCV, as it is responsible for cleaving the viral polyprotein into functional non-structural proteins.[3][4][5][6][7] Inhibition of this protease is a key therapeutic strategy against HCV.
Experimental data reveals that danoprevir has a specificity index exceeding 35,000-fold against a wide panel of human proteases and other cellular targets.[8] In a screening against 79 different proteases, ion channels, transporters, and cell surface receptors, a high concentration of 10 μM danoprevir showed no significant inhibition.[1][2] This high degree of selectivity minimizes the potential for off-target effects, a critical attribute for any therapeutic agent.
Comparative Performance of NS3/4A Protease Inhibitors
To contextualize the performance of danoprevir, we compare its inhibitory activity against the HCV NS3/4A protease with other well-characterized inhibitors: telaprevir, boceprevir, and simeprevir. The following tables summarize the available quantitative data on their potency against various HCV genotypes and their activity against off-target proteases.
| Inhibitor | HCV Genotype 1a (IC50/Ki) | HCV Genotype 1b (IC50/Ki) | HCV Genotype 2b (IC50) | HCV Genotype 3a (IC50) | HCV Genotype 4 (IC50) | HCV Genotype 5 (IC50) | HCV Genotype 6 (IC50) |
| Danoprevir (ITMN-4077) | 0.20 nM[9] | 0.23 nM / 0.29 nM[8][9] | 1.6 nM[1] | 3.5 nM[1] | 0.2-0.4 nM[1] | 0.2-0.4 nM[1] | 0.2-0.4 nM[1] |
| Telaprevir | - | 130 nM (IC50)[8] / 7 nM (Ki)[10] | - | - | - | - | - |
| Boceprevir | - | 80 nM (IC50)[8] | - | - | - | - | - |
| Simeprevir | - | - | - | - | - | - | - |
Table 1: Potency of NS3/4A Protease Inhibitors Against Various HCV Genotypes. IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values indicate the concentration of the inhibitor required to reduce the activity of the NS3/4A protease by 50%. Lower values signify higher potency.
| Inhibitor | Off-Target Protease | IC50 |
| Danoprevir (ITMN-4077) | Panel of 53 proteases | > 10 µM[1] |
| Telaprevir | SARS-CoV-2 Mpro | 15.25 µM[11] |
| Boceprevir | SARS-CoV-2 Mpro | 4.13 µM[12][13][14] |
| EV-A71 2A and 3C proteases | > 20 µM[12][13][14] | |
| Simeprevir | 20 other human proteases | > 1,000-fold less active than against NS3/4A[14] |
| SARS-CoV-2 Mpro | 13.74 µM[14] |
Table 2: Off-Target Activity of NS3/4A Protease Inhibitors. This table highlights the inhibitory activity against proteases other than the intended target, HCV NS3/4A. Higher IC50 values indicate lower off-target activity and thus higher specificity.
Experimental Protocols
The determination of the inhibitory activity and specificity of compounds like danoprevir relies on robust and reproducible experimental assays. Below is a detailed methodology for a commonly used in vitro assay.
Fluorescence Resonance Energy Transfer (FRET)-Based NS3/4A Protease Inhibition Assay
This assay measures the enzymatic activity of the NS3/4A protease by detecting the cleavage of a synthetic peptide substrate labeled with a FRET pair.
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM DTT, 15% (v/v) glycerol, and 0.1% Triton X-100.
-
Enzyme: Recombinant purified HCV NS3/4A protease.
-
Substrate: A synthetic peptide containing the NS5A/5B cleavage site, labeled with a fluorophore (e.g., 5-FAM) and a quencher (e.g., QXL™520). In its intact state, the quencher suppresses the fluorescence of the fluorophore.
-
Inhibitors: Danoprevir and other test compounds dissolved in DMSO.
-
96-well black plates.
-
Fluorescence plate reader.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO.
-
Assay Reaction Setup:
-
Add 2 µL of the diluted inhibitor or DMSO (as a no-inhibitor control) to the wells of a 96-well plate.
-
Add 73 µL of assay buffer to each well.
-
Add 25 µL of the NS3/4A protease solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction: Add 10 µL of the FRET substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 490 nm excitation and 520 nm emission for 5-FAM) using a fluorescence plate reader.[15] Measurements are taken at regular intervals for a specified period (e.g., 60 minutes).
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time plot.
-
Normalize the reaction rates of the inhibitor-treated wells to the rate of the no-inhibitor control (100% activity).
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Mechanism and Workflow
To further elucidate the context of ITMN-4077's action and the experimental process, the following diagrams are provided.
Caption: HCV Polyprotein Processing and Inhibition by ITMN-4077.
Caption: Experimental Workflow for Protease Inhibitor Screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hepatitis C virus proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. journals.plos.org [journals.plos.org]
- 12. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. eurogentec.com [eurogentec.com]
Comparative Analysis of ITMN 4077 and Alternative HCV Protease Inhibitors Against Resistance Mutations R155K and D168A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational Hepatitis C Virus (HCV) NS3/4A protease inhibitor ITMN 4077 and its closely related analogue danoprevir (ITMN-191) against clinically significant resistance-associated substitutions (RASs), R155K and D168A. The emergence of these mutations poses a significant challenge to the efficacy of many direct-acting antivirals (DAAs).[1][2][3] This document summarizes key experimental data, details relevant methodologies, and visualizes critical biological and experimental pathways to inform future research and drug development efforts.
Performance Against Resistance Mutations: A Quantitative Comparison
The R155K and D168A mutations in the HCV NS3/4A protease are known to confer resistance to a broad range of protease inhibitors.[1][2][3] The following tables summarize the in vitro efficacy of danoprevir (ITMN-191), a compound structurally and functionally similar to this compound, and other representative HCV protease inhibitors against wild-type (WT) protease and variants harboring these key resistance mutations. The data is presented as fold change in the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) compared to the wild-type virus.
| Compound | Virus Genotype | R155K Fold Change (EC50/IC50) | D168A/E/V/T Fold Change (EC50/IC50) | Reference |
| Danoprevir (ITMN-191) | 1b | 410 | D168A: 149, D168E: 29, D168V: 93, D168T: 300 | [4][5] |
| Telaprevir | 1a | Significant reduction in potency | D168A: No significant change | [2] |
| Vaniprevir | 1a | Significant reduction in potency | 100 to 1000-fold reduction | [2] |
| MK-5172 (Grazoprevir) | 1a | 0.55 (IC50 in nM) - highly active | 100 to 1000-fold reduction | [2] |
Understanding the Mechanism of Resistance
The R155K and D168A mutations are located in the S2 and extended S2 binding pockets of the NS3/4A protease.[1] These mutations can lead to drug resistance through conformational changes in the binding pocket, which in turn reduce the binding affinity of the inhibitor.[1] Specifically, the disruption of a salt bridge between residues 155 and 168 is a key factor in the conformational changes observed in R155K and D168A/E mutants.[1]
Experimental Protocols
HCV Replicon Assay (Luciferase-Based)
This cell-based assay is crucial for determining the antiviral activity of compounds against replicating HCV.
Objective: To measure the dose-dependent inhibition of HCV RNA replication by a test compound in a human hepatoma cell line (Huh-7) harboring an HCV subgenomic replicon with a luciferase reporter.
Materials:
-
Huh-7 cell line stably harboring an HCV genotype 1b subgenomic replicon with a Renilla or Firefly luciferase reporter.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), GlutaMAX, non-essential amino acids, penicillin-streptomycin, and G418 for selection.
-
Test compounds (e.g., this compound) dissolved in Dimethyl Sulfoxide (DMSO).
-
Luciferase assay reagent.
-
384-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the Huh-7 replicon cells into 384-well plates at a predetermined density to ensure they are in the logarithmic growth phase during the assay.
-
Compound Addition: Prepare serial dilutions of the test compounds in DMSO. Add the diluted compounds to the cell plates. Include a DMSO-only control (negative control) and a known potent HCV inhibitor as a positive control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces the luciferase signal by 50% compared to the DMSO control. This is typically done using a four-parameter logistic regression model.
In Vitro HCV NS3/4A Protease Activity Assay (FRET-Based)
This biochemical assay directly measures the inhibition of the HCV NS3/4A protease enzymatic activity.
Objective: To determine the concentration of a test compound that inhibits 50% of the HCV NS3/4A protease activity (IC50).
Materials:
-
Recombinant purified HCV NS3/4A protease.
-
A synthetic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair (e.g., EDANS/DABCYL or 5-FAM/QXL™520).[6]
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM DTT, 40% glycerol).
-
Test compounds dissolved in DMSO.
-
Microplate fluorometer.
Procedure:
-
Reaction Setup: In a microplate, combine the assay buffer, the NS3/4A protease, and the test compound at various concentrations. Include a DMSO-only control.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period at room temperature to allow for binding.
-
Initiation of Reaction: Add the FRET peptide substrate to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence signal over time using a microplate fluorometer with appropriate excitation and emission wavelengths for the FRET pair. The cleavage of the substrate by the protease separates the FRET pair, leading to an increase in fluorescence.
-
Data Analysis: Calculate the initial reaction velocities from the linear phase of the fluorescence signal progression. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizing Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: HCV Replication Cycle and Inhibition by this compound.
Caption: Experimental Workflows for Antiviral and Enzymatic Assays.
Caption: Logical Relationship of Resistance Mutations to Inhibitor Efficacy.
References
- 1. Understanding the drug resistance mechanism of hepatitis C virus NS3/4A to ITMN-191 due to R155K, A156V, D168A/E mutations: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors | PLOS Pathogens [journals.plos.org]
- 3. journals.plos.org [journals.plos.org]
- 4. HCV Protease ITMN 191, In Vitro Resistance - [natap.org]
- 5. journals.asm.org [journals.asm.org]
- 6. eurogentec.com [eurogentec.com]
A Comparative Analysis of Danoprevir (ITMN-4077) and Simeprevir for Hepatitis C Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two macrocyclic inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease: danoprevir (formerly known as ITMN-4077) and simeprevir. Both drugs represent a significant advancement in the treatment of chronic HCV infection, offering direct antiviral activity. This document outlines their respective mechanisms of action, in vitro efficacy, resistance profiles, and clinical trial outcomes, supported by experimental data and protocols.
Mechanism of Action
Both danoprevir and simeprevir are direct-acting antiviral agents that target the HCV NS3/4A serine protease. This enzyme is crucial for the cleavage of the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B), which are essential for viral replication. By inhibiting this protease, both drugs effectively block the viral life cycle.[1][2][3][4]
Danoprevir is a peptidomimetic, non-covalent, reversible inhibitor of the NS3/4A protease.[5] Similarly, simeprevir is a competitive, reversible, non-covalent inhibitor of the NS3/4A protease.[1] Both drugs bind to the active site of the protease, preventing it from processing the viral polyprotein.
Interestingly, at concentrations above their half-maximal effective concentration (EC50), both simeprevir and other NS3/4A inhibitors have been shown to restore interferon (IFN) signaling pathways that are typically disrupted by the NS3/4A protease.[1][6] The protease normally cleaves two key adaptor proteins in the innate immune response: mitochondrial antiviral-signaling protein (MAVS) and toll/interleukin-1 receptor (TIR)-domain-containing adaptor-inducing IFN-β (TRIF). By inhibiting the protease, these drugs can help restore the host's natural antiviral defenses.[1][6]
In Vitro Antiviral Activity
The potency of danoprevir and simeprevir has been evaluated in various in vitro assays, primarily using HCV replicon systems and biochemical protease assays. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and effective concentrations (EC50) for both compounds against different HCV genotypes.
Table 1: In Vitro Antiviral Activity of Danoprevir (ITMN-4077/ITMN-191)
| Assay Type | HCV Genotype | IC50 / EC50 (nM) | Reference |
| NS3/4A Protease Inhibition | Genotype 1 | 0.2 - 3.5 | [7] |
| NS3/4A Protease Inhibition | Genotype 1a | 0.2 - 0.4 | [8] |
| NS3/4A Protease Inhibition | Genotype 1b | 0.2 - 0.4 | [8] |
| NS3/4A Protease Inhibition | Genotype 2b | 1.6 | [8] |
| NS3/4A Protease Inhibition | Genotype 3a | 3.5 | [8] |
| NS3/4A Protease Inhibition | Genotype 4 | 0.2 - 0.4 | [8] |
| NS3/4A Protease Inhibition | Genotype 5 | 0.2 - 0.4 | [8] |
| NS3/4A Protease Inhibition | Genotype 6 | 0.2 - 0.4 | [8] |
| HCV Replicon | Genotype 1b | 1.8 | [7][8] |
| Chimeric Recombinant Virus | Genotype 1 | 2 - 3 | [7] |
| Chimeric Recombinant Virus | Genotype 2 | 280 - 750 | [7] |
| Chimeric Recombinant Virus | Genotype 3 | 280 - 750 | [7] |
| Chimeric Recombinant Virus | Genotype 4 | 2 - 3 | [7] |
| Chimeric Recombinant Virus | Genotype 5 | 280 - 750 | [7] |
| Chimeric Recombinant Virus | Genotype 6 | 2 - 3 | [7] |
Table 2: In Vitro Antiviral Activity of Simeprevir
| Assay Type | HCV Genotype | IC50 / EC50 (nM) | Reference |
| NS3/4A Protease Inhibition | Genotype 1a, 1b, 2, 4, 5, 6 | < 13 | [6] |
| NS3/4A Protease Inhibition | Genotype 3 | 37 | [6] |
| HCV Replicon | Genotype 1b | Median FC vs reference: 0.4 | [6] |
| Chimeric Replicons | Genotype 1a | Median FC vs reference: 1.4 | [6] |
| Chimeric Replicons (with Q80K) | Genotype 1a | Median FC vs reference: 11 | [9] |
FC: Fold Change in EC50 compared to a reference wild-type replicon.
Resistance Profile
As with other direct-acting antivirals, resistance to both danoprevir and simeprevir can emerge through mutations in the target protein.
For danoprevir , the R155K substitution in the NS3 protease confers a high level of resistance, with a 62-fold increase in EC50.[7][8] Other mutations like V36M, R109K, and V170A have been shown to confer little to no resistance.[7][8] Clinical studies have identified the R155K variant as a key resistance-associated variant (RAV) in patients experiencing virologic breakthrough.[10]
Simeprevir resistance is most commonly associated with the Q80K polymorphism in the NS3 protease, particularly in HCV genotype 1a.[1][11] The presence of the Q80K variant at baseline has been linked to reduced sustained virologic response (SVR) rates.[9][11] Other amino acid substitutions at positions S122, R155, and D168 can also reduce susceptibility to simeprevir.[1] While simeprevir shows some cross-resistance with first-generation protease inhibitors at positions 155 and 156, many resistance mutations occur at the simeprevir-specific position 168.[6]
Clinical Trial Data
Both danoprevir and simeprevir have been evaluated in clinical trials, primarily in combination with other antiviral agents like pegylated interferon and ribavirin, or with other direct-acting antivirals.
A phase 1b study of danoprevir in combination with pegylated interferon α-2a and ribavirin demonstrated substantial antiviral efficacy.[12] Patients receiving various doses of danoprevir experienced a median reduction in HCV RNA levels of -4.7 to -5.7 log10 IU/mL over 14 days, compared to a -2.0 to -2.6 log10 IU/mL reduction in the placebo group.[12] In a phase 2/3 trial, a triple regimen of ritonavir-boosted danoprevir with pegylated-interferon α-2a and ribavirin resulted in a 97.1% sustained virologic response at 12 weeks (SVR12) in non-cirrhotic HCV genotype 1-infected patients.[13]
Simeprevir , in combination with sofosbuvir, achieved a 97% SVR12 in patients with HCV genotype 1 without cirrhosis.[1] In phase 3 trials (QUEST-2), simeprevir combined with peginterferon alfa and ribavirin resulted in an 81% SVR12 rate in treatment-naive patients with HCV genotype 1, compared to 50% in the placebo group.
Table 3: Summary of Key Clinical Trial Outcomes
| Drug Combination | Patient Population | Key Efficacy Endpoint | Result | Reference |
| Danoprevir/r + Peg-IFN α-2a + Ribavirin | Treatment-naïve, non-cirrhotic, HCV Genotype 1b | SVR12 | 97.1% | [13] |
| Simeprevir + Sofosbuvir | HCV Genotype 1, without cirrhosis | SVR12 | 97% | [1] |
| Simeprevir + Peg-IFN α + Ribavirin | Treatment-naïve, HCV Genotype 1 | SVR12 | 81% |
Experimental Protocols
HCV NS3/4A Protease Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against the HCV NS3/4A protease.
-
Reagents and Materials:
-
Purified recombinant HCV NS3/4A protease
-
Fluorogenic peptide substrate (e.g., based on a natural cleavage site)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with additives like DTT and a detergent)
-
Test compounds (danoprevir, simeprevir) dissolved in DMSO
-
Microplate reader capable of fluorescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the assay buffer, the fluorogenic substrate, and the diluted test compounds.
-
Initiate the reaction by adding the purified NS3/4A protease to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C).
-
Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by the protease.
-
Calculate the initial reaction rates for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
HCV Replicon Assay (General Protocol)
This protocol outlines a general method for assessing the antiviral activity of compounds in a cell-based HCV replicon system.
-
Reagents and Materials:
-
Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Test compounds (danoprevir, simeprevir) dissolved in DMSO.
-
Reagents for the reporter gene assay (e.g., luciferase assay substrate).
-
Reagents for a cytotoxicity assay (e.g., MTT or CellTiter-Glo).
-
-
Procedure:
-
Seed the HCV replicon cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate the cells for a defined period (e.g., 72 hours).
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
In a parallel plate, perform a cytotoxicity assay to assess the effect of the compounds on cell viability.
-
Calculate the EC50 value by plotting the percentage of inhibition of replicon replication against the compound concentration.
-
Calculate the CC50 (50% cytotoxic concentration) from the cytotoxicity assay data.
-
Determine the selectivity index (SI) by dividing the CC50 by the EC50.
-
Visualizations
Caption: Inhibition of HCV NS3/4A Protease by Danoprevir and Simeprevir.
Caption: Workflow for In Vitro Evaluation of HCV Protease Inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Simeprevir Sodium? [synapse.patsnap.com]
- 4. Danoprevir | C35H46FN5O9S | CID 11285588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery of danoprevir (ITMN-191/ ... | Article | H1 Connect [archive.connect.h1.co]
- 6. Simeprevir for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In Vitro Activity of Simeprevir against Hepatitis C Virus Genotype 1 Clinical Isolates and Its Correlation with NS3 Sequence and Site-Directed Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. drugs.com [drugs.com]
- 12. Antiviral activity of danoprevir (ITMN-191/RG7227) in combination with pegylated interferon α-2a and ribavirin in patients with hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. First clinical study using HCV protease inhibitor danoprevir to treat COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Antiviral Landscape: A Comparative Guide to ITMN-4077 (Danoprevir) and Other Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral spectrum of ITMN-4077 (danoprevir) against other notable protease inhibitors. The data presented herein is curated from a range of preclinical studies to offer an objective overview of the efficacy of these compounds against key viral targets, primarily Hepatitis C Virus (HCV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). Detailed experimental methodologies for the key assays are provided to support the interpretation of the presented data and facilitate reproducibility.
Quantitative Comparison of Antiviral Activity
The antiviral efficacy of ITMN-4077 and its comparators is summarized below. The tables provide a snapshot of the half-maximal effective concentrations (EC₅₀) and half-maximal inhibitory concentrations (IC₅₀) against various HCV genotypes and SARS-CoV-2. It is important to note that values are sourced from multiple studies and experimental conditions may vary.
Hepatitis C Virus (HCV) NS3/4A Protease Inhibition
| Compound | HCV Genotype 1a (IC₅₀/EC₅₀ nM) | HCV Genotype 1b (IC₅₀/EC₅₀ nM) | HCV Genotype 2b (IC₅₀ nM) | HCV Genotype 3a (IC₅₀ nM) | HCV Genotype 4 (IC₅₀ nM) | HCV Genotype 5 (IC₅₀ nM) | HCV Genotype 6 (IC₅₀ nM) |
| ITMN-4077 (Danoprevir) | 0.2 - 0.4[1] | 0.2 - 0.4[1], 1.8 (EC₅₀)[1] | 1.6[1] | 3.5[1] | 0.2 - 0.4[1] | 0.2 - 0.4[1] | 0.2 - 0.4[1] |
| Telaprevir | 7 (Ki)[2] | 354 (EC₅₀)[3] | - | Limited activity[4] | - | - | - |
| Boceprevir | - | 200-400 (EC₅₀)[5] | 200-400 (EC₅₀)[5] | - | - | 200-400 (EC₅₀)[5] | - |
| Simeprevir | <13[6][7] | <13[6][7] | <13[6][7] | 37[6][7] | <13[6][7] | <13[6][7] | <13[6][7] |
| Grazoprevir | 0.16 - 0.8 (EC₅₀)[8] | 0.16 - 0.8 (EC₅₀)[8] | - | - | 0.16 - 0.8 (EC₅₀)[8] | - | - |
Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition of a biological or biochemical function, while EC₅₀ values represent the concentration required for 50% of the maximum effect in a cell-based assay. Ki is the inhibition constant.
SARS-CoV-2 Antiviral Activity
| Compound | Target Protease | IC₅₀ (µM) | Cell Line | EC₅₀ (µM) |
| ITMN-4077 (Danoprevir) | 3CLpro | 0.05 (SARS-CoV)[1] | - | 87 (Vero E6, SARS-CoV-2) |
| Telaprevir | Mpro | 19.0[1] | Vero E6 | 11.552[9] |
| Boceprevir | Mpro | 4.1[1] | Vero E6 | 1.31 - 8.0[10][11] |
| Simeprevir | Mpro / RdRp | 9.6 (Mpro), 5.5 (RdRp)[12] | Vero E6 | 1.41 - 4.08[13][14] |
| Grazoprevir | Helicase | - | Vero E6 | ~40[15] |
Note: 3CLpro (3C-like protease) and Mpro (main protease) are key proteases for SARS-CoV and SARS-CoV-2 replication. RdRp is the RNA-dependent RNA polymerase. The EC₅₀ for Danoprevir against SARS-CoV-2 was reported in one study to be 87 µM in Vero E6 cells.
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below to ensure transparency and aid in the replication of findings.
HCV NS3/4A Protease Inhibition Assay (FRET-based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the HCV NS3/4A protease.
Materials:
-
Recombinant HCV NS3/4A protease (genotype-specific)
-
Fluorogenic FRET substrate peptide
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM DTT, 20% glycerol)
-
Test compounds (dissolved in DMSO)
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of the 384-well plate.
-
Add the HCV NS3/4A protease solution to each well and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Immediately begin kinetic reading of the fluorescence signal (e.g., excitation at 340 nm, emission at 490 nm) at regular intervals for a defined period (e.g., 60 minutes).
-
The rate of substrate cleavage is determined from the linear phase of the reaction.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response curve using a suitable software.
HCV Replicon Assay
This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma cells.
Materials:
-
Huh-7 cells stably expressing an HCV subgenomic replicon (containing a reporter gene like luciferase)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and G418 for selection)
-
Test compounds (dissolved in DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the HCV replicon cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the test compounds.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
In parallel, a cell viability assay (e.g., MTS or CellTiter-Glo) should be performed to assess the cytotoxicity of the compounds.
-
Calculate the percent inhibition of HCV replication for each compound concentration relative to a DMSO control.
-
Determine the EC₅₀ (antiviral activity) and CC₅₀ (cytotoxicity) values by fitting the respective dose-response curves.
Anti-SARS-CoV-2 Cytopathic Effect (CPE) Assay
This assay determines the ability of a compound to protect cells from the virus-induced cell death.
Materials:
-
Vero E6 cells (or other susceptible cell lines)
-
Cell culture medium (e.g., MEM with 2% FBS)
-
SARS-CoV-2 virus stock
-
Test compounds (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo or Neutral Red)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the growth medium and add the medium containing the diluted compounds to the cells.
-
In a separate plate, prepare a dilution of the SARS-CoV-2 virus stock to a desired multiplicity of infection (MOI).
-
Add the diluted virus to the wells containing the cells and compounds. Include uninfected and virus-only controls.
-
Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
After incubation, measure cell viability using a suitable reagent.
-
Calculate the percentage of CPE reduction for each compound concentration compared to the virus control.
-
Determine the EC₅₀ value by fitting the dose-response curve.
Visualizations
The following diagrams illustrate key biological pathways and experimental workflows relevant to the antiviral agents discussed.
Figure 1: Simplified HCV Replication Cycle in a Hepatocyte.
Figure 2: General Experimental Workflow for Antiviral Compound Screening.
References
- 1. From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Telaprevir - Focus Biomolecules [mayflowerbio.com]
- 4. Telaprevir alone or with peginterferon and ribavirin reduces HCV RNA in patients with chronic genotype 2 but not genotype 3 infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Discovery and Development of Boceprevir: A Novel, First‐generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease [xiahepublishing.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Simeprevir for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elbasvir/Grazoprevir: A Review of the Latest Agent in the Fight against Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Telaprevir is a potential drug for repurposing against SARS-CoV-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boceprevir, calpain inhibitors II and XII, and GC-376 have broad-spectrum antiviral activity against coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. immune-system-research.com [immune-system-research.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biorxiv.org [biorxiv.org]
Head-to-Head Comparison of Macrocyclic HCV NS3/4A Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of four prominent macrocyclic inhibitors targeting the Hepatitis C Virus (HCV) NS3/4A protease: Asunaprevir, Glecaprevir, Grazoprevir, and Simeprevir. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction
Hepatitis C is a global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment.[1] A key target for these DAAs is the HCV NS3/4A protease, an enzyme critical for viral replication.[2] Macrocyclic inhibitors of NS3/4A have demonstrated significant efficacy, and this guide offers a comparative analysis of four leading compounds in this class.
Mechanism of Action
The HCV genome is translated into a single polyprotein that must be cleaved by host and viral proteases to produce functional viral proteins.[3] The NS3/4A serine protease is responsible for multiple cleavages within the non-structural region of the polyprotein (NS3/4A, NS4A/4B, NS4B/5A, and NS5A/5B), making it essential for viral replication.[2] Macrocyclic HCV inhibitors are designed to competitively bind to the active site of the NS3/4A protease, blocking its function and thereby halting the viral life cycle.[4] Additionally, by inhibiting the NS3/4A protease, these compounds may also help restore the host's innate immune signaling pathways that are otherwise disrupted by the virus.[5]
References
- 1. Editorial: Effective Direct-Acting Antiviral Treatments Support Global and National Programs to Eliminate Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Resistance Profile of the Hepatitis C Virus NS3/4A Protease Inhibitor TMC435 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatitis C virus protease inhibitor-resistance mutations: Our experience and review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance Outside the Substrate Envelope: Hepatitis C NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Standard Operating Procedure: Disposal of ITMN 4077
This document provides a comprehensive, step-by-step procedure for the safe and compliant disposal of ITMN 4077, a substance used in research and drug development. Given that this compound is not a publicly cataloged chemical, this procedure is established based on general best practices for the disposal of hazardous pharmaceutical and laboratory chemical waste.[1][2][3][4][5] Adherence to these guidelines is mandatory to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance.[4][6]
Waste Identification and Classification
The initial and most critical step is to accurately characterize the waste.[7][8] All personnel generating waste are responsible for its proper identification.[1]
Experimental Protocol for Waste Characterization:
-
Review Safety Data Sheet (SDS): Although a public SDS for this compound is unavailable, consult any internal documentation for its chemical properties, known hazards (e.g., toxicity, reactivity, flammability, corrosivity), and constituents.[8]
-
Determine Waste Stream: Classify the this compound waste. Is it a pure unused reagent, a contaminated solution, or part of a mixture? Waste streams should not be mixed, particularly hazardous with non-hazardous waste.[1][9]
-
Identify Contaminants: If this compound is part of a mixture, identify all other components. For example, note if it is dissolved in a halogenated or non-halogenated solvent.[10]
-
Assess Hazards: Based on the SDS and any experimental data, determine if the waste is hazardous. Hazardous waste typically exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[11][12]
Waste Segregation and Containment
Proper segregation prevents dangerous chemical reactions and ensures cost-effective, compliant disposal.[3][9][13]
-
Select Appropriate Containers: Use containers that are compatible with the chemical nature of this compound waste.[11][13][14] For instance, acids should not be stored in metal containers.[3][13] When possible, use the original container for surplus reagents.[1][15] All containers must have securely fitting caps and be in good condition to prevent leaks.[9][13]
-
Segregate by Hazard Class: Do not mix incompatible waste types.[1][13] For example:
-
Separate Physical Forms: Keep solid and liquid waste in separate containers.[3] Chemically-contaminated solid waste like gloves or vials should be collected in a designated, lined pail.[10]
Labeling and Storage
Accurate labeling is crucial for safety and proper handling by waste management personnel.[7][14]
-
Label Immediately: Attach a hazardous waste label to the container as soon as the first drop of waste is added.[9][12]
-
Complete Information: The label must include:
-
Store in a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation.[11][12][14] Do not move waste from one room to another for storage.[11][14] The SAA should be clearly marked with a sign.[10]
-
Secondary Containment: All waste containers in the SAA must be kept in secondary containment, such as a spill tray, to contain any potential leaks.[9][10]
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[9][11][12] Do not leave funnels in the container opening.[9][12]
Quantitative Storage and Disposal Limits
The following table summarizes key quantitative limits for hazardous waste accumulation in a Satellite Accumulation Area (SAA) as mandated by regulations.
| Parameter | Limit | Regulatory Requirement | Citation |
| Maximum Total Hazardous Waste | 55 Gallons | Once this limit is reached, the waste must be removed from the lab within 3 days. | [11][14] |
| Maximum Acutely Toxic Waste (P-list) | 1 Quart (liquid) or 1 kg (solid) | Once this limit is reached, the waste must be removed from the lab within 3 days. | [11][14] |
| Maximum Accumulation Time | 12 Months | Containers may be stored for up to one year from the accumulation start date, provided the volume limits are not exceeded. | [11][14] |
| "Empty" Container Residue | < 3% by weight | A container is considered "empty" if it contains less than 3% of its original weight in residue. | [1] |
| "Empty" Container Residue (alternative) | < 1 inch | A container is considered "empty" if less than 1 inch of residue remains. | [1][10] |
Disposal Procedures
Hazardous waste must not be disposed of via standard drains or regular trash.[9] Evaporation of waste in a fume hood is also prohibited.[9]
Experimental Protocol for Final Disposal:
-
Request Pickup: Once a waste container is 90-95% full, or approaching its 12-month storage limit, submit a chemical waste collection request to your institution's Environmental Health & Safety (EHS) department.[9][12]
-
Prepare for Transport: Ensure the container cap is tightly sealed and the label is fully completed and legible. The exterior of the container should be clean and free of contamination.
-
Professional Disposal: The waste will be collected by trained EHS staff or a licensed hazardous waste disposal service.[7][9] Most pharmaceutical and hazardous chemical waste is destroyed via high-temperature incineration at a permitted facility.[6][16][17]
-
Disposal of Empty Containers:
-
For containers that held acutely toxic waste (P-listed), they must be triple-rinsed. The rinsate must be collected and treated as hazardous waste.[1]
-
For other hazardous waste containers, once emptied according to the limits in the table above, the original label must be defaced or removed.[9][11] The cap should be removed, and the container can then be disposed of in a designated glass waste or regular trash box.[9][11]
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for hazardous waste classification, storage, and disposal.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. acewaste.com.au [acewaste.com.au]
- 4. anentawaste.com [anentawaste.com]
- 5. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. blog.creliohealth.com [blog.creliohealth.com]
- 9. vumc.org [vumc.org]
- 10. Laboratory/Chemical Waste Guidelines | YSU [ysu.edu]
- 11. odu.edu [odu.edu]
- 12. research.columbia.edu [research.columbia.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 16. securewaste.net [securewaste.net]
- 17. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
Personal protective equipment for handling ITMN 4077
Essential Safety and Handling Guide for ITMN 4077
Disclaimer: As "this compound" does not correspond to a publicly recognized chemical or drug entity, this document serves as a template outlining best practices for handling a potent, investigational compound. This guidance should be adapted to the specific, known hazards of the substance once its identity and properties are confirmed through a comprehensive risk assessment and review of its Safety Data Sheet (SDS).[1][2][3][4][5]
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in handling the investigational compound this compound. The following procedures are designed to ensure personnel safety and proper management from receipt to disposal.
Risk Assessment and Hazard Identification
Before handling this compound, a thorough risk assessment is mandatory.[1][2][3][4] This process involves identifying the chemical's properties and potential hazards as detailed in its Safety Data Sheet (SDS).[1] Key considerations include toxicity, reactivity, and routes of exposure (e.g., inhalation, skin contact).[1][2] All personnel must be trained on the specific risks associated with this compound.[5][6][7]
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure.[5][6][8][9] All PPE should meet institutional and national safety standards.[8][10]
| PPE Item | Specification | Purpose |
| Gloves | Chemically resistant, disposable (e.g., nitrile) | Prevents skin contact. Double-gloving is recommended. |
| Gown/Lab Coat | Disposable, solid-front, with tight-fitting cuffs | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Prevents eye exposure from splashes or aerosols. |
| Respiratory Protection | N95 respirator or higher (e.g., PAPR) | Prevents inhalation of airborne particles, especially when handling powders.[11][12] |
Personnel must be trained on the proper donning, doffing, and disposal of all PPE to prevent self-contamination.[13]
Engineering Controls and Handling Procedures
To further mitigate risk, specific engineering controls and handling procedures must be implemented.
| Control/Procedure | Specification | Purpose |
| Ventilation | Certified chemical fume hood or biological safety cabinet | Provides primary containment and prevents inhalation of hazardous vapors or dust. |
| Containment | Use of a glove box or isolator for highly potent compounds | Offers the highest level of containment for handling highly toxic materials.[14][15] |
| Weighing | Conducted within a ventilated balance enclosure or containment system | Minimizes the generation and dispersal of airborne powder. |
| Transport | Use of sealed, shatter-proof secondary containers | Prevents spills and contamination during transport within the facility.[7] |
Disposal Plan
All waste generated from handling this compound must be considered hazardous and disposed of according to institutional and regulatory guidelines.[7]
| Waste Type | Disposal Procedure |
| Contaminated PPE | Place in a designated, sealed hazardous waste container immediately after removal. |
| Unused/Expired Compound | Do not dispose of down the drain or in regular trash.[16] Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware | Disposable items should be placed in the hazardous waste stream. Reusable items must be decontaminated using a validated procedure. |
All personnel involved in waste disposal must be trained on the appropriate procedures.[7]
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
| Emergency | Immediate Action |
| Skin Exposure | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. |
| Eye Exposure | Flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. |
| Inhalation | Move to fresh air immediately. |
| Spill | Evacuate the area and notify the appropriate safety personnel. Do not attempt to clean up a large spill without proper training and equipment. |
All incidents, including near misses, must be reported to the designated safety officer.
Experimental Workflow and Safety Integration
The following diagram illustrates the integration of safety measures throughout the experimental workflow with this compound.
Caption: Integration of safety protocols in the experimental workflow for handling this compound.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. sia-toolbox.net [sia-toolbox.net]
- 3. Chemical Risk Assessment and Regulatory Decision Making - American Chemical Society [acs.org]
- 4. intersolia.com [intersolia.com]
- 5. ors.od.nih.gov [ors.od.nih.gov]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 8. Personal Protective Equipment for Infection Control | FDA [fda.gov]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Factsheet on A(H5N1) [ecdc.europa.eu]
- 11. aiha.org [aiha.org]
- 12. Personal Protective Equipment and Antiviral Drug Use during Hospitalization for Suspected Avian or Pandemic Influenza1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 15. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 16. What Are the Disposal Methods for Pharmaceuticals? [gicmd.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
